(2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Description
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZGXVJQDWMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine chemical properties
An In-depth Technical Guide to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine for Advanced Research and Development
Abstract: This technical guide provides a comprehensive overview of this compound, a critical building block in modern medicinal chemistry and materials science. The document elucidates its core chemical and physical properties, details common synthetic pathways and reactivity patterns, and explores its applications in the development of novel therapeutics. Safety protocols and detailed experimental methodologies are included to provide researchers, scientists, and drug development professionals with a practical and in-depth resource for utilizing this versatile compound.
Core Compound Identity and Physicochemical Profile
This compound, also known as 2-Bromo-5-(trifluoromethyl)benzylamine, is a substituted benzylamine derivative. Its structure is characterized by a phenyl ring substituted with a bromine atom, a trifluoromethyl (CF3) group, and an aminomethyl group. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis. The bromine atom serves as a versatile handle for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a favored moiety in drug design.[1]
Chemical and Physical Data
The fundamental properties of this compound and its common hydrochloride salt are summarized below. These values are critical for reaction planning, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Bromo-5-(trifluoromethyl)benzylamine | |
| CAS Number | 344623-77-6 (for free base) | N/A |
| CAS Number | 1214331-01-7 (for hydrochloride salt) | [2][3] |
| Molecular Formula | C₈H₇BrF₃N | N/A |
| Molecular Weight | 270.05 g/mol | N/A |
| Molar Mass (HCl salt) | 290.51 g/mol | [3] |
| Appearance | Varies; often an oil or low-melting solid | N/A |
| Stability | Stable under normal storage conditions | [4] |
Synthesis and Reactivity
Synthetic Pathways
The primary route for synthesizing this compound typically involves the reduction of a precursor containing the carbonyl or nitrile functional group at the benzylic position. A common and efficient precursor is 2-Bromo-5-(trifluoromethyl)benzonitrile .
Workflow: Reductive Synthesis from Benzonitrile Precursor
The synthesis begins with the commercially available 2-Bromo-5-(trifluoromethyl)benzonitrile. This nitrile is then subjected to reduction to yield the primary amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF, Diethyl ether) or catalytic hydrogenation are effective for this transformation.
Caption: Reductive amination workflow for synthesis.
Experimental Causality: The choice of a nitrile precursor is advantageous due to its stability and the straightforward, high-yield reduction to the primary amine. Alternative routes, such as the reductive amination of 2-Bromo-5-(trifluoromethyl)benzaldehyde, are also viable.[5]
Core Reactivity
The reactivity of this compound is dictated by its three key structural features: the nucleophilic primary amine, the reactive carbon-bromine bond, and the electron-deficient aromatic ring.
-
Primary Amine Group: The -CH₂NH₂ moiety is a potent nucleophile and a weak base. It readily participates in standard amine reactions such as N-alkylation, N-acylation, reductive amination, and urea formation. These reactions are fundamental for elongating the molecule and incorporating it into larger, more complex scaffolds.
-
Aromatic C-Br Bond: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of derivatives. Key reactions include:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Coupling with amines to introduce new nitrogen-based substituents.
-
Heck Coupling: Reaction with alkenes.
-
-
Aromatic Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation, combined with the directing effects of the other substituents, provides regiochemical control in reactions where the ring itself is modified.
Caption: Key reactivity pathways of the title compound.
Applications in Research and Drug Discovery
The trifluoromethyl group is a privileged functional group in medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][6] Consequently, this compound is a highly sought-after building block for the synthesis of pharmacologically active compounds.
Intermediate in Pharmaceutical Synthesis
This compound serves as a key starting material or intermediate in the synthesis of a wide range of therapeutic agents. Its structure is found in molecules targeting various diseases. For example, related aniline precursors have been used in the synthesis of inhibitors for the Hepatitis C virus (HCV) NS3 protease. The ability to use the bromine for late-stage functionalization via cross-coupling makes it an exceptionally versatile scaffold for building libraries of potential drug candidates.
Role in Agrochemicals and Materials Science
Beyond pharmaceuticals, fluorinated organic compounds are crucial in the agrochemical industry for creating more potent and stable pesticides and herbicides.[7] The unique electronic properties imparted by the bromo and trifluoromethyl substituents also make this compound and its derivatives of interest in the development of advanced materials, such as polymers and specialty chemicals with tailored properties.[7]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
Based on data for structurally similar compounds and its functional groups, the compound should be treated as hazardous.
-
GHS Classification: Likely classified as causing skin corrosion/irritation and serious eye damage. May be harmful if swallowed, in contact with skin, or if inhaled.[4][8][9]
-
Precautionary Statements: Users should wash exposed skin thoroughly after handling, wear appropriate protective gloves, clothing, and eye/face protection, and use only in a well-ventilated area.[9]
Recommended Handling and Storage Protocol
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors. Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure gloves are inspected prior to use and replaced if compromised.
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[4]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Exemplary Experimental Protocol: N-Alkylation
This protocol provides a representative method for the N-alkylation of this compound with an alkyl halide.
Objective: To synthesize N-Alkyl-(2-bromo-5-(trifluoromethyl)phenyl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen solvent (e.g., Acetonitrile).
-
Base Addition: Add the base (e.g., K₂CO₃) to the solution.
-
Alkyl Halide Addition: Slowly add the alkyl halide to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Final Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-alkylated product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
PubChem. (2-Bromo-5-fluorophenyl)methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. (2-Bromo-5-fluoro-3-methoxyphenyl)methanamine. National Center for Biotechnology Information. [Link]
-
SpectraBase. (2-Bromo-5-fluorophenyl)methanamine - Vapor Phase IR Spectrum. [Link]
-
PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Carl ROTH. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride. [Link]
-
Luminix Health. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride. [Link]
-
Wikipedia. DOx. [Link]
- Google Patents. (2021). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.
-
Chem-Impex. 2-Fluoro-5-(trifluoromethyl)benzylamine. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
- Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Google Patents. (1979).
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
PubChem. (2-(Trifluoromethoxy)phenyl)methanamine. National Center for Biotechnology Information. [Link]
-
Journal of Organic Chemistry & Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of. JOCPR, 5(4), 147-152. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. [Link]
-
PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-18. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. luminixhealth.com [luminixhealth.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jelsciences.com [jelsciences.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Novel Building Block in Medicinal Chemistry
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is a substituted benzylamine that holds significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its structure, featuring a bromine atom and a trifluoromethyl (CF3) group on the phenyl ring, offers a unique combination of functionalities for medicinal chemists. The trifluoromethyl group is a well-established bioisostere for methyl or chloro groups and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions.
This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, its predicted physicochemical properties, and its potential applications in drug development. As direct experimental data for this specific compound is not widely available in public literature, this guide leverages data from closely related analogues and established chemical principles to provide a reliable resource for researchers and scientists.
Physicochemical Properties
The precise experimental determination of the physicochemical properties of this compound is not extensively documented. The data presented below is a combination of calculated values and predictions based on its chemical structure and data from analogous compounds. These values serve as a valuable baseline for experimental design and computational modeling.
| Property | Predicted Value | Notes |
| CAS Number | Not Assigned | As of the date of this publication, a specific CAS number has not been assigned. Researchers should track this compound by its IUPAC name. |
| Molecular Formula | C₈H₇BrF₃N | Calculated from the chemical structure. |
| Molecular Weight | 254.05 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~240-250 °C | Estimated based on structurally similar aromatic amines and benzylamines. |
| Density | ~1.6-1.7 g/cm³ | Estimated based on related compounds such as 2-Bromo-5-(trifluoromethyl)benzyl alcohol.[4] |
| pKa (Predicted) | ~8.5 - 9.5 | The basicity of the amine is influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.[5] |
| LogP (Predicted) | ~3.0 - 3.5 | The trifluoromethyl group significantly increases lipophilicity.[1] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical appearance for aromatic amines.[6] |
Proposed Synthesis: A Practical Approach via Reductive Amination
A robust and high-yielding synthetic route to this compound can be achieved through the reductive amination of its corresponding aldehyde, 2-Bromo-5-(trifluoromethyl)benzaldehyde. This two-step, one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry due to its operational simplicity and tolerance of a wide range of functional groups.[7][8]
The precursor, 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 102684-91-3), is commercially available from various chemical suppliers. The overall synthetic workflow is depicted below.
Caption: Proposed synthesis of this compound via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: To a solution of 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol (0.1-0.2 M), add ammonium acetate (5-10 eq). Stir the mixture at room temperature. The use of ammonium acetate provides both the ammonia source and a mild acidic catalyst for imine formation.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the imine in the presence of the starting aldehyde.[8]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutics. The trifluoromethyl group, in particular, is a privileged substituent in modern drug design.[9][10]
Key Advantages of the Trifluoromethyl Group:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[1][10]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic functional groups, which can be tuned to optimize a drug's solubility and binding characteristics.[2]
-
Improved Binding Affinity: The steric bulk and unique electronic properties of the CF₃ group can lead to enhanced binding interactions with protein targets through van der Waals forces and other non-covalent interactions.[3]
Caption: The impact of the trifluoromethyl group on key drug-like properties.
The presence of the bromine atom at the 2-position offers a site for further chemical modification through reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in lead optimization.
Safety and Handling
As a substituted aromatic amine containing bromine, this compound should be handled with appropriate safety precautions. Aromatic amines can be toxic and may be absorbed through the skin.[6] Brominated organic compounds also warrant careful handling.[11][12]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield when handling the compound.[12][13]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[11]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. While direct experimental data is limited, its synthesis is feasible through established methods like reductive amination. The strategic incorporation of the trifluoromethyl and bromo substituents provides a powerful platform for developing novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles. As with all novel chemical entities, proper safety and handling procedures are paramount. This guide serves as a foundational resource to encourage and support further research into the applications of this valuable compound.
References
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [This is a foundational review, the link is provided as a general reference: https://www.science.org]
-
Trifluoromethyl group - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). BenchChem.
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved January 20, 2026, from [Link]
-
methanamine Product Description. (n.d.). ChemicalBook. Retrieved January 20, 2026, from
-
methanamine. (n.d.). ChemicalBook. Retrieved January 20, 2026, from
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]
- (2-Bromo-5-(trifluoromethyl)phenyl)(phenyl)methanone. (n.d.). BLDpharm.
- A Technical Guide to the Physicochemical Properties of Aromatic Amines. (2025). BenchChem.
-
Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. (1998). Carcinogenesis, 19(11), 2011-2019. Retrieved January 20, 2026, from [Link]
-
Where can I find handling precautions to work with brominated flame retardants? (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
- Physical and Chemical Properties of Aromatic Amines. (n.d.). Whamine.
-
Prediction of aromatic amines mutagenicity from theoretical molecular descriptors. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation.
-
Bromine | Chemical Emergencies. (2024). CDC. Retrieved January 20, 2026, from [Link]
-
LANXESS-Bromine Safety Handling Guide. (2018). Scribd. Retrieved January 20, 2026, from [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved January 20, 2026, from [Link]
- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2013). Google Patents.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
2-bromo-5-(trifluoromethyl)benzonitrile (C8H3BrF3N). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
-
2-Bromo-5-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
2-Bromo-5-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 11. researchgate.net [researchgate.net]
- 12. dollycorporation.com [dollycorporation.com]
- 13. scribd.com [scribd.com]
- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine molecular weight and formula
An In-depth Technical Guide to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. This document provides a detailed overview of its molecular characteristics, synthesis, and potential applications, grounded in established scientific principles.
Introduction
This compound, also known as 2-bromo-5-(trifluoromethyl)benzylamine, is an organic compound featuring a substituted benzene ring. The strategic placement of a bromo group, a trifluoromethyl group, and a methanamine moiety on the phenyl ring makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug candidates. This guide will delve into the core physicochemical properties, plausible synthetic routes, and the scientific rationale behind its utility in research and development.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₈H₇BrF₃N |
| Molecular Weight | 254.05 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-5-(trifluoromethyl)benzylamine |
The compound is often available as a hydrochloride salt (CAS No. 1214331-01-7), which typically presents as a solid with enhanced stability and solubility in aqueous solutions.[1][2]
Synthesis and Mechanistic Insights
While specific, detailed synthetic procedures for this compound are not extensively documented in widely available literature, a plausible and efficient synthetic pathway can be designed based on well-established organic transformations. A common and effective method would be the reduction of the corresponding nitrile, 2-bromo-5-(trifluoromethyl)benzonitrile.
Proposed Synthetic Workflow
A logical synthetic approach would involve a two-step process starting from 2-bromo-5-(trifluoromethyl)benzonitrile, which can be synthesized from commercially available precursors.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde
This step involves the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile to the corresponding aldehyde.
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-5-(trifluoromethyl)benzonitrile in a suitable anhydrous solvent like toluene or dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes) to the reaction mixture. The stoichiometry is critical to prevent over-reduction to the alcohol.
-
Stir the reaction at -78 °C for a designated period, monitoring the reaction progress via thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent, such as methanol, followed by an aqueous acid workup (e.g., with HCl).
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield 2-bromo-5-(trifluoromethyl)benzaldehyde.[3][4]
Step 2: Synthesis of this compound via Reductive Amination
This step converts the synthesized aldehyde into the target primary amine.
-
Dissolve 2-bromo-5-(trifluoromethyl)benzaldehyde in a solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium chloride or a solution of ammonia in methanol.
-
Introduce a reducing agent suitable for reductive amination, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are preferred for their selectivity in reducing the intermediate imine in the presence of the starting aldehyde.
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Perform an aqueous workup, typically involving the addition of a basic solution to neutralize the reaction mixture.
-
Extract the product with an organic solvent, followed by washing, drying, and concentration.
-
The final product can be purified by column chromatography or by forming the hydrochloride salt, which can be recrystallized to high purity.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a compound of interest for the synthesis of novel therapeutic agents.
-
Scaffold for Kinase Inhibitors: The substituted phenyl ring can serve as a core structure for the development of kinase inhibitors, which are pivotal in oncology and inflammation research. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions to build more complex molecules.
-
Role of the Trifluoromethyl Group: The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways and enhance the in vivo half-life of a drug candidate.
-
Neurological and Psychiatric Drug Candidates: The trifluoromethylphenyl moiety is found in several drugs targeting the central nervous system. The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier.
Conclusion
This compound is a valuable, albeit not widely commercialized, chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis can be achieved through established chemical methodologies, and its unique combination of functional groups provides a versatile platform for the design and synthesis of novel, biologically active compounds. This guide provides a foundational understanding for researchers looking to leverage this compound in their scientific endeavors.
References
-
Luminix Health. 2-Bromo-5-(trifluoromethyl)benzylamine h. [Link]
-
Carl ROTH. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7. [Link]
-
PrepChem. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]
Sources
- 1. luminixhealth.com [luminixhealth.com]
- 2. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [chemicalbook.com]
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for the safe handling, storage, and emergency response procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from established safety data and best practices to ensure the highest level of laboratory safety.
Compound Profile and Hazard Identification
This compound is a substituted benzylamine derivative frequently utilized as a building block in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a bromine atom and a trifluoromethyl group, imparts specific reactivity and properties that are valuable in synthesis but also necessitate stringent safety protocols.
The primary hazards associated with this compound are its potential for causing severe skin and eye damage, respiratory irritation, and acute toxicity if inhaled, ingested, or absorbed through the skin.[1][2][3][4]
Table 1: Compound Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇BrF₃N |
| CAS Number | 344623-89-8 (Example, may vary by source) |
| Molecular Weight | 254.05 g/mol |
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][5] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1][3][5] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1][3][5] |
| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage / Causes skin irritation[2][4][6][7] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[2][4][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][4][7][10] |
Causality Insight: The primary amine functional group contributes significantly to the compound's corrosivity and skin/eye irritation potential. The trifluoromethyl group enhances the molecule's lipophilicity, potentially increasing its ability to be absorbed through the skin. Furthermore, upon combustion or thermal decomposition, it can release highly toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.[10]
Engineering Controls: The First Line of Defense
Due to the compound's toxicity profile, particularly its potential for respiratory irritation and harm upon inhalation, all handling must be performed within a certified and properly functioning chemical fume hood.[6][9]
-
Chemical Fume Hood: The fume hood provides the primary containment, ensuring that vapors, aerosols, or dusts are effectively captured and exhausted away from the operator. The face velocity should be verified to be within the institutionally approved range (typically 80-120 fpm).
-
Safety Infrastructure: An emergency eyewash station and a safety shower must be located in the immediate vicinity of the workstation where the compound is handled.[4][8][9] Their accessibility and functionality must be checked regularly.
Personal Protective Equipment (PPE) Protocol
A risk-based approach is essential for selecting the appropriate level of PPE. The following workflow illustrates the decision-making process based on the experimental task.
Caption: PPE selection workflow based on the handling task.
Table 3: Detailed PPE Specifications
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles conforming to EN166 or ANSI Z87.1.[9] A full-face shield must be worn over goggles during procedures with a high splash risk.[4][11] | Protects against splashes of the corrosive liquid and potential dust particles, which can cause serious eye damage.[2] |
| Hand | Double gloving with chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's breakthrough time data. | Prevents skin contact. The compound is harmful if absorbed through the skin.[1][3] Double gloving provides an extra layer of protection against tears and contamination during doffing. |
| Body | A fully buttoned laboratory coat. For larger quantities or high splash potential, a chemical-resistant apron is required.[11] | Protects skin and personal clothing from contamination. |
| Respiratory | Handling in a fume hood is mandatory. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) should be used by trained personnel.[1][8][9][12] | Protects against inhalation of harmful vapors or aerosols. |
Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don the lab coat and/or apron.
-
Don the first pair of gloves.
-
Don eye/face protection.
-
Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outer surface. Dispose of them in the designated hazardous waste container.
-
Remove the lab coat and/or apron, folding it inward to contain any contamination.
-
Perform hand hygiene with the inner gloves still on.
-
Remove eye/face protection, handling only the strap or earpieces.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene with soap and water.
-
Trustworthiness Insight: This sequence is a self-validating system designed to minimize cross-contamination. By removing the most contaminated items first (outer gloves, lab coat) and performing intermediate hand hygiene, the risk of transferring the chemical to cleaner surfaces or your skin is significantly reduced.
Standard Operating Procedures (SOPs) for Handling
SOP 1: Weighing and Aliquoting
-
Preparation: Designate a specific area within the fume hood for weighing. Place a disposable absorbent liner on the work surface.
-
Tare Balance: Place a clean, secondary container on the analytical balance and tare it.
-
Dispensing: Carefully open the primary container. Use a clean spatula to transfer the approximate amount of the compound into the tared container. Avoid generating dust or aerosols.
-
Rationale: Using a secondary container prevents contamination of the balance. The liner contains any minor spills.
-
-
Sealing and Cleaning: Securely close the primary and secondary containers. Carefully wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol), disposing of the cloth as hazardous waste.
SOP 2: Storage
-
Container: Ensure the compound is stored in its original, tightly sealed container.[1][2][3][6][9]
-
Location: Store in a designated, locked cabinet or area for corrosive and toxic materials.[2][9] The area should be cool, dry, and well-ventilated.[1][3][9]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][13][14]
-
Rationale: Proper segregation prevents accidental hazardous reactions. A cool, dry environment minimizes degradation and pressure buildup.
-
Emergency Procedures
Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with the compound.
First Aid Measures
Table 4: Emergency First Aid Protocol
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8][9] Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention. [2][8][9] |
| Skin Contact | Immediately remove all contaminated clothing.[8][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][15] Seek immediate medical attention. [8][9] |
| Inhalation | Move the person to fresh air at once.[1][8][15] If breathing has stopped or is difficult, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[9][15] Seek immediate medical attention. [8][9][15] |
| Ingestion | Do NOT induce vomiting. [1][8][9] Rinse the mouth with water.[1][8] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention. [1][8][9] |
Spill Response
The appropriate response depends on the scale and location of the spill.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[1][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Disposal must be handled by a licensed chemical waste disposal company in strict accordance with all local, regional, and national regulations.[1][9][16] Do not dispose of this chemical down the drain.[9][16]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. The foundational principles of this safety regimen are: understanding the specific hazards of the compound, utilizing engineering controls as the primary barrier, rigorously applying the correct personal protective equipment, and being thoroughly prepared for any emergency. A proactive culture of safety is paramount to protecting the health and well-being of all laboratory personnel.
References
-
First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). Retrieved from CDC website. [Link]
-
Personal Protective Equipment (PPE). (n.d.). Retrieved from CHEMM website. [Link]
-
2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047. (n.d.). Retrieved from PubChem. [Link]
-
5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133. (n.d.). Retrieved from PubChem. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. echemi.com [echemi.com]
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine solubility in organic solvents
An In-depth Technical Guide to the Solubility of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine in Organic Solvents
Introduction
This compound is a substituted benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a building block in the synthesis of novel pharmaceutical agents and other functional molecules is critically dependent on its physicochemical properties, paramount among which is its solubility. A thorough understanding of how this compound behaves in various organic solvents is essential for reaction optimization, purification, formulation, and analytical method development.[1][2]
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Eschewing a simple data table, which is often context-dependent, this guide focuses on the underlying principles governing its solubility and provides a robust, field-proven protocol for its experimental determination. This approach empowers researchers, scientists, and drug development professionals to generate precise, relevant solubility data tailored to their specific applications.
Theoretical Framework for Solubility: A Molecular-Level Perspective
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent.[3] The principle of "like dissolves like" serves as a fundamental guideline. To predict the solubility of this compound, we must first dissect its molecular structure and identify the functional groups that govern its polarity and hydrogen-bonding capabilities.
Caption: Key structural features of this compound influencing its solubility.
-
Primary Amine (-CH₂NH₂): This is the most influential group for solubility in polar solvents. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The two hydrogen atoms attached to the nitrogen can act as hydrogen bond donors. This dual capability allows for strong interactions with polar protic solvents like alcohols and water.[4]
-
Aromatic Phenyl Ring: The benzene ring is inherently non-polar and lipophilic. This large, hydrophobic portion of the molecule will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-stacking.
-
Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing and increases the lipophilicity (fat-solubility) of the molecule. Its presence generally enhances solubility in non-polar and weakly polar organic solvents.
-
Bromo (-Br) Group: The bromine atom adds to the overall molecular weight and size, which can slightly decrease solubility. It contributes weakly to the molecule's polarity.
Predicted Solubility Profile:
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis-driven starting point for experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Medium | The large non-polar aromatic ring and lipophilic CF₃ group will interact favorably, but the polar amine group will be disfavored, limiting overall solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Medium to High | These solvents can act as hydrogen bond acceptors (interacting with the -NH₂ protons) and have sufficient polarity to solvate the molecule without the strong self-association of protic solvents. |
| Polar Protic | Methanol, Ethanol | High | The ability of these solvents to act as both hydrogen bond donors and acceptors allows for strong interactions with the primary amine group, leading to effective solvation.[4] |
| Aqueous | Water | Low | Despite the amine group's ability to hydrogen bond with water, the large, hydrophobic bromo-trifluoromethyl-phenyl moiety is expected to significantly limit aqueous solubility.[4] |
Experimental Determination of Solubility: A Self-Validating Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[2] This method measures the equilibrium concentration of a solute in a solvent at a given temperature. The protocol below is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.
Materials and Apparatus:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator[2]
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Experimental Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved after equilibration. A good starting point is 2-3 times the estimated solubility.
-
Accurately add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent to ensure statistical validity.[5]
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For many organic systems, 24 to 48 hours is adequate.[2]
-
Causality Check: The goal is to ensure the rate of dissolution equals the rate of precipitation. A preliminary time-course experiment can be run to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.
-
Carefully separate the saturated solution from the undissolved solid. This can be done by:
-
Centrifugation: Centrifuge the vials at the experimental temperature.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial.[2]
-
-
Self-Validation: The first few drops of the filtrate should be discarded to ensure the filter is saturated with the solution and to avoid any adsorption effects.[6]
-
-
Quantification:
-
Accurately prepare a dilution of the clear saturated solution with the same solvent.
-
Determine the concentration of the diluted solution using a pre-calibrated analytical method.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of absorbance vs. concentration using standards of known concentration.[7]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. Generate a calibration curve of peak area vs. concentration.[7][8]
-
Gravimetric Analysis: Carefully pipette a known volume of the saturated solution into a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., gentle stream of nitrogen or in a vacuum oven). Weigh the dish with the residue until a constant weight is achieved.[9][10][11] This method is simple but requires larger volumes and assumes the solute is non-volatile.[10]
-
-
-
Calculation:
-
Using the concentration determined in the previous step and accounting for the dilution factor, calculate the solubility.
-
Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).
-
Data Presentation and Interpretation
Experimental results should be recorded systematically. The following table provides a template for organizing the determined solubility data.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD | Qualitative Assessment |
| e.g., Methanol | 25.0 | HPLC | Record Value | Calculate Value | Very Soluble |
| e.g., Acetone | 25.0 | HPLC | Record Value | Calculate Value | Freely Soluble |
| e.g., Toluene | 25.0 | HPLC | Record Value | Calculate Value | Sparingly Soluble |
| e.g., Hexane | 25.0 | Gravimetric | Record Value | Calculate Value | Slightly Soluble |
Interpretation: The quantitative data will validate or refine the initial predictions. Discrepancies between predicted and observed solubility can offer deeper insights into the specific solute-solvent interactions at play. For instance, higher-than-expected solubility in a solvent like acetonitrile might indicate strong dipole-dipole interactions.
Safety and Handling
Based on safety data for analogous compounds, this compound should be handled with care. It is likely to be an irritant to the skin and eyes. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) for specific handling and disposal instructions before beginning any experimental work.
References
-
Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60. [Link]
-
Unknown. Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]
-
Spectroscopic Techniques. Solubility of Things. [Link]
-
Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Unknown. Gravimetric Analysis. Wired Chemist. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
-
Williams, H. D., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Al-Abadleh, H. A., et al. (2012). Characterization and solubility measurement and prediction of selected arylamines in hexane, methanol and benzene. ResearchGate. [Link]
-
Singh, S., & Mittal, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Various Authors. Properties of amines. Organic Chemistry II - Lumen Learning. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Various Authors. (2018). Are amines soluble in organic solvents?. Quora. [Link]
-
National Center for Biotechnology Information. Benzylamine. PubChem. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]
-
Heldebrant, D. J., et al. (2010). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules. [Link]
-
Dow, M., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Wikipedia. Benzylamine. [Link]
Sources
- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. improvedpharma.com [improvedpharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine commercial suppliers and pricing
An In-Depth Technical Guide to Sourcing and Utilizing (2-Bromo-5-(trifluoromethyl)phenyl)methanamine for Advanced Research
Abstract
This compound, and its hydrochloride salt, are specialized chemical building blocks of significant interest in medicinal chemistry and drug development. The unique substitution pattern on the phenyl ring—featuring a bromine atom and a trifluoromethyl (CF₃) group—offers a powerful scaffold for creating novel therapeutic agents. The bromine provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures. Concurrently, the electron-withdrawing trifluoromethyl group is a well-established bioisostere used to enhance metabolic stability, improve pharmacokinetics, and increase binding affinity of drug candidates. This guide provides researchers, scientists, and procurement specialists with a comprehensive overview of the commercial landscape, sourcing strategies, quality control considerations, and safe handling protocols for this valuable research chemical.
Chemical Identity and Physicochemical Properties
Accurate identification is critical for procurement and experimental reproducibility. This compound is available commercially in two primary forms: the free base and the hydrochloride salt. It is imperative to select the correct form based on solubility and reactivity requirements for a given synthetic route.
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Synonyms | 2-Bromo-5-(trifluoromethyl)benzylamine | 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride |
| CAS Number | 771582-26-4[1] | 1214331-01-7[2][3][4] |
| Molecular Formula | C₈H₇BrF₃N | C₈H₇BrF₃N·HCl[3] |
| Molecular Weight | 254.06 g/mol | 290.51 g/mol [2][3] |
| Primary Hazards | Irritant; toxicological properties not fully investigated[1]. | Causes skin, eye, and respiratory irritation (H315, H319, H335)[2]. |
| Typical Purity | ≥95% - ≥98% | ≥95%[4] |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, THF). | Higher solubility in polar and aqueous media (e.g., water, DMSO, MeOH). |
Strategic Importance in Drug Discovery
The utility of this reagent is rooted in the strategic placement of its functional groups. The trifluoromethyl group is particularly valued in medicinal chemistry for its profound impact on a molecule's properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this group can block metabolic hotspots, thereby increasing a drug's half-life.
-
Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions, such as dipole-dipole or hydrogen bonding, with amino acid residues in a target protein's binding pocket, thus increasing potency.
The bromine atom serves as a versatile synthetic handle, allowing chemists to introduce molecular diversity through a wide array of established cross-coupling methodologies. This combination makes the molecule a preferred starting material for library synthesis in hit-to-lead and lead optimization campaigns.
Commercial Supplier Landscape and Pricing Analysis
This is a specialized, high-value research chemical. Availability is generally limited to suppliers focused on building blocks for research and development rather than bulk commodity chemicals. Pricing is highly dependent on the supplier, purity, and whether the compound is supplied as the free base or the hydrochloride salt.
| Supplier | Form | CAS Number | Purity | Quantity | List Price (USD/EUR) | Notes |
| Matrix Scientific | Free Base | 771582-26-4 | N/A | 1.0 g | ~$908.00 | Stock status requires inquiry. Higher quantities available. |
| Carl ROTH | Hydrochloride | 1214331-01-7 | ≥95% | 10 g | ~€278.45 | Offers bulk discounts. A reputable European supplier[1][4]. |
| Luminix Health | Hydrochloride | 1214331-01-7 | N/A | N/A | Quote Required | European distributor focused on R&D and healthcare supplies[2][5]. |
| BLD Pharmatech | Free Base | 771582-26-4 | N/A | N/A | Quote Required | Lists the compound in their catalog of related structures[6]. |
| Shaanxi Dideu Medichem | Free Base | 771582-26-4 | N/A | N/A | Quote Required | Listed as a supplier on chemical marketplace platforms[7]. |
Disclaimer: Prices are approximate, based on publicly available data as of early 2026, and are subject to change. They do not include shipping or handling fees. Researchers should always request a formal quotation.
Procurement and Quality Control Workflow
To ensure the integrity of research, a systematic process for procuring and validating specialty chemicals is essential. This workflow represents a self-validating system to mitigate risks associated with chemical identity and purity.
Caption: Procurement and Quality Control (QC) Workflow.
Protocol: Incoming Material Verification by LC-MS
This protocol describes a fundamental LC-MS (Liquid Chromatography-Mass Spectrometry) method to confirm the identity (by mass) and purity (by UV chromatogram) of the received material.
Objective: To verify the molecular weight and estimate the purity of this compound.
Materials:
-
Received chemical sample.
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA), LC-MS grade.
-
HPLC or UHPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in 50:50 ACN/Water.
-
Perform a 1:100 dilution of the stock solution in 50:50 ACN/Water to create a 10 µg/mL working solution.
-
-
LC-MS Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 220 nm and 254 nm.
-
MS Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Purity: Integrate the area of the main peak in the UV chromatogram at 254 nm. Purity is estimated as (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identity Confirmation: Examine the mass spectrum corresponding to the main chromatographic peak. Look for the protonated molecular ion [M+H]⁺.
-
For the free base (MW 254.06), expect a signal around m/z 255.0 . The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible as two peaks at m/z 255.0 and 257.0.
-
For the hydrochloride salt , the same free base ion (m/z 255.0/257.0) will be observed as the HCl is lost in the gas phase.
-
-
Handling, Storage, and Safety
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Based on available safety data sheets, this class of compounds requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All handling of solids or solutions should be performed inside a certified chemical fume hood to avoid inhalation[1].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a high-value building block with clear applications in modern drug discovery. Its procurement requires careful supplier evaluation, and its use demands stringent in-house quality control to ensure experimental validity. By following the structured workflow for sourcing, verification, and safe handling outlined in this guide, research organizations can effectively leverage this powerful reagent to accelerate the development of novel chemical entities.
References
-
Luminix Health. (n.d.). 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride. Retrieved from [Link]
-
Carl ROTH International. (n.d.). 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7. Retrieved from [Link]
-
Luminix Health. (n.d.). 2-Bromo-5-(trifluoromethyl)benzylamine h. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016). Safety Data Sheet. Retrieved from [Link]
-
Synple Chem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. luminixhealth.com [luminixhealth.com]
- 3. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 4. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. luminixhealth.com [luminixhealth.com]
- 6. bldpharm.com [bldpharm.com]
- 7. echemi.com [echemi.com]
A Senior Application Scientist's Guide to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is a fluorinated benzylamine derivative that has emerged as a strategically important building block in medicinal chemistry. The unique electronic properties imparted by the bromine and trifluoromethyl substituents make it a valuable synthon for accessing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. We will delve into the mechanistic rationale behind its synthesis, present a detailed experimental protocol, and explore its utility in constructing pharmacologically active agents, thereby offering a resource for researchers and professionals in drug development.
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug design, the incorporation of fluorine-containing functional groups is a well-established strategy to modulate a molecule's pharmacological profile. The trifluoromethyl (-CF3) group, in particular, is of paramount importance. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3]
This compound (CAS 765458-12-4) represents a convergence of several key features valuable to the medicinal chemist. The trifluoromethyl group provides the aforementioned benefits, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The primary amine functionality allows for the construction of amides, sulfonamides, and other nitrogen-containing heterocycles, which are prevalent in biologically active molecules. This trifecta of functionalities makes this compound a highly sought-after intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key properties for the target compound and its common precursor are summarized below.
| Property | This compound | 2-Bromo-5-(trifluoromethyl)benzonitrile (Precursor) |
| CAS Number | 765458-12-4 | 40161-55-5 |
| Molecular Formula | C8H7BrF3N | C8H3BrF3N |
| Molecular Weight | 254.05 g/mol | 250.01 g/mol [4] |
| Appearance | Expected to be a liquid or low-melting solid | Solid |
| Boiling Point | Not experimentally determined (Predicted) | 255.2±35.0 °C (Predicted)[5] |
| Density | Not experimentally determined (Predicted) | 1.71±0.1 g/cm3 (Predicted)[5] |
Safety and Handling
The precursor, 2-Bromo-5-(trifluoromethyl)benzonitrile, is classified as an irritant. According to GHS classifications, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The product, a benzylamine, is expected to be corrosive and cause skin burns and eye damage. Therefore, all manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Synthesis and Mechanistic Considerations
The most direct and common synthetic route to this compound is the reduction of the corresponding benzonitrile precursor, 2-Bromo-5-(trifluoromethyl)benzonitrile.
Choice of Reducing Agent: A Mechanistic Rationale
Several reagents can effect the reduction of a nitrile to a primary amine. The choice is critical and depends on substrate compatibility and desired selectivity.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines.[6] It operates by delivering hydride ions (H⁻) to the electrophilic carbon of the nitrile group. The resulting imine-aluminum complex is then further reduced to the amine. Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and careful quenching of the reaction. Given the stability of the aryl bromide and trifluoromethyl groups under these conditions, LiAlH₄ is an excellent choice for this transformation.
-
Catalytic Hydrogenation (e.g., H₂/Raney Nickel): This method involves the use of hydrogen gas and a metal catalyst. Raney Nickel is often preferred over Palladium-on-carbon (Pd/C) for substrates containing aryl halides, as it is less prone to causing dehalogenation (hydrodebromination).[1][7] This method is considered "greener" but may require specialized high-pressure equipment.
For this guide, we will focus on the LiAlH₄ reduction due to its common use in research labs and its high efficiency.
Caption: Synthesis of the target amine via LiAlH₄ reduction.
Detailed Experimental Protocol: LiAlH₄ Reduction
This protocol is a representative procedure based on established chemical principles for nitrile reduction and should be adapted and optimized as necessary.
Materials:
-
2-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Hydrochloric Acid (HCl) in ether (for salt formation, optional)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Cool the THF to 0 °C using an ice-water bath. Carefully and portion-wise, add the LiAlH₄ powder to the stirred THF. Causality: LiAlH₄ reacts violently with water. Anhydrous conditions are critical for safety and yield. The addition is done at 0 °C to control the initial exotherm.
-
Substrate Addition: Dissolve 2-Bromo-5-(trifluoromethyl)benzonitrile in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be gently heated to reflux (approx. 66 °C for THF) for 2-4 hours to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up (Quenching): Cool the reaction mixture back down to 0 °C. The following sequential, dropwise addition must be performed with extreme caution behind a blast shield. This is the Fieser workup method, designed to safely quench excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.
-
For 'x' g of LiAlH₄ used, add 'x' mL of water.
-
Next, add 'x' mL of 15% NaOH solution.
-
Finally, add '3x' mL of water.
-
Causality: This specific sequence is crucial. The initial water reacts with the most reactive hydride. The NaOH helps to form stable aluminum salts, and the final water addition completes the process, resulting in a stirrable slurry.
-
-
Isolation: Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo to yield the crude product. The amine can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm region) and a singlet for the benzylic -CH₂- group (typically 3.8-4.2 ppm). The -NH₂ protons will appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).
-
¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group is expected.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's mass, along with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio).
Applications in Drug Development
The utility of this compound lies in its role as a versatile intermediate. Its structure can be readily incorporated into larger, more complex molecules with potential therapeutic applications.
Caption: Role of the title compound in a drug discovery workflow.
Intermediate for TREM2 Agonists
A notable application of this compound is in the synthesis of agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). TREM2 is a receptor expressed on microglia in the central nervous system and is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. A recent patent application describes the use of this compound as a key reactant in the preparation of novel heterocyclic compounds designed to activate TREM2.[8] Activating this receptor is a promising therapeutic strategy aimed at enhancing the clearance of amyloid plaques and reducing neuroinflammation.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its synthesis from the corresponding benzonitrile is straightforward, and its unique combination of a primary amine, a trifluoromethyl group, and a bromine atom provides a rich platform for synthetic diversification. As demonstrated by its use in the development of potential treatments for neurodegenerative disorders, this building block is poised to play a continued role in the discovery of next-generation therapeutics. This guide has provided the foundational knowledge for scientists to confidently and safely incorporate this valuable intermediate into their research programs.
References
- CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde - PrepChem.com. (URL: [Link])
-
Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. (URL: [Link])
- CN113788837B - Trilaciclib synthesis method - Google P
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (URL: [Link])
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. (URL: [Link])
-
2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 12223980 - PubChem. (URL: [Link])
-
Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use - Patent WO-2021226629-A1 - PubChem. (URL: [Link])
-
Reagent Friday: Raney Nickel - Master Organic Chemistry. (URL: [Link])
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use - Patent WO-2021226629-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. (2-Bromo-5-(trifluoromethyl)phenyl)methanamine emerges as a key scaffold, embodying a strategic combination of functionalities that render it a highly valuable precursor in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most critically, the potential research applications of this versatile compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.
The strategic importance of this compound lies in the unique interplay of its constituent parts: the benzylamine core, the bromo substituent, and the trifluoromethyl group. Benzylamines are a recurring motif in a multitude of FDA-approved pharmaceuticals, highlighting their established role in molecular recognition by biological targets. The trifluoromethyl group is a well-recognized bioisostere that can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the bromo substituent serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, thereby enabling extensive structural diversification.
This guide will delve into the practical aspects of utilizing this compound, offering detailed synthetic protocols, insights into its reactivity, and a forward-looking perspective on its potential to accelerate the discovery of next-generation therapeutics.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₈H₇BrF₃N | - |
| Molecular Weight | 254.05 g/mol | - |
| Appearance | Likely a liquid or low-melting solid | Inferred from Precursors |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | ~1.6-1.7 g/mL | Inferred from |
| pKa (of the amine) | ~8-9 | Predicted |
| LogP | ~2.5-3.5 | Predicted |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | Predicted |
Note: The values in this table are estimates based on the properties of structurally similar compounds and computational predictions. Experimental verification is recommended.
The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability, a crucial factor for oral bioavailability and CNS penetration.[1] The basicity of the primary amine is a key determinant of its interaction with biological targets and its pharmacokinetic profile.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two primary, logical routes starting from commercially available precursors: the reductive amination of 2-bromo-5-(trifluoromethyl)benzaldehyde or the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile.
DOT Script for Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Route 1: Reductive Amination of 2-Bromo-5-(trifluoromethyl)benzaldehyde
This is a highly efficient and widely used method for the synthesis of primary amines.[2][3][4][5][6] The reaction proceeds via the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the desired amine.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Route 2: Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile
The direct reduction of the nitrile functionality offers an alternative and straightforward route to the target benzylamine.[7][8][9][10][11]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.
-
Addition of Starting Material: Cool the suspension to 0 °C and add a solution of 2-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent. Concentrate the filtrate and extract the aqueous layer with an organic solvent.
-
Purification: Combine all organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product, which can be further purified by distillation under reduced pressure or column chromatography.
Potential Research Applications: A Gateway to Novel Therapeutics
The true value of this compound lies in its potential as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its trifunctional nature allows for a modular and divergent synthetic approach, making it an ideal starting point for the construction of compound libraries for high-throughput screening.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that are frequently dysregulated in diseases such as cancer, making them a major focus of drug discovery efforts.[12] The 2-bromo-5-(trifluoromethyl)phenyl scaffold is a privileged motif in the design of kinase inhibitors. While direct synthesis from the title methanamine is a logical extension, its precursor, 2-bromo-5-(trifluoromethyl)aniline, is a known building block for potent kinase inhibitors like Nilotinib and Ponatinib.[13]
The primary amine of this compound can serve as a key nucleophile for the construction of various heterocyclic cores common in kinase inhibitors, such as pyrimidines, pyrazoles, and imidazoles. The bromo substituent can then be utilized in late-stage functionalization via cross-coupling reactions to introduce moieties that can modulate potency, selectivity, and pharmacokinetic properties.
DOT Script for Application Workflow
Caption: Synthetic strategy for kinase inhibitor development.
Illustrative Synthetic Application: A Hypothetical Pathway to a Pyrazolopyrimidine Kinase Inhibitor
To illustrate the utility of this compound, a hypothetical synthetic route to a pyrazolopyrimidine-based kinase inhibitor is presented below. This pathway leverages the reactivity of both the amine and the bromo functionalities.
-
Condensation to Form a Pyrimidine Ring: The primary amine of this compound can be condensed with a suitably substituted pyrazole derivative bearing aldehyde or keto functionalities to construct the core pyrazolopyrimidine scaffold.
-
Palladium-Catalyzed Cross-Coupling: The bromo group on the phenyl ring of the resulting intermediate provides a handle for introducing diversity. A Suzuki or Buchwald-Hartwig coupling reaction can be employed to append various aryl, heteroaryl, or amine moieties. These appended groups can be designed to interact with specific residues in the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.
This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in the optimization of a lead compound.
Conclusion: A Building Block with Untapped Potential
This compound represents a strategically designed building block with significant potential to facilitate the discovery and development of novel therapeutics. Its unique combination of a reactive primary amine, a versatile bromo handle for cross-coupling, and the advantageous properties imparted by the trifluoromethyl group makes it a valuable asset for medicinal chemists. While its full potential is yet to be exhaustively explored in the public domain, the logical synthetic pathways and the proven success of its structural motifs in approved drugs strongly suggest a promising future for this compound in the synthesis of next-generation targeted therapies, particularly in the realm of kinase inhibitors. This guide serves as a foundational resource to encourage and enable further investigation into the applications of this compelling molecular scaffold.
References
- Google Patents. (2004).
- ResearchGate. (2021). Step-by-step hydrogenation mechanism of benzonitrile to benzylamine on.... [Link]
- SciSpace. (2023). Reaction Chemistry & Engineering. [Link]
- ResearchGate. (2019). Reaction pathways associated with the hydrogenation of benzonitrile.... [Link]
- Chemistry Steps. Reductive Amination. [Link]
- ResearchGate. (2021). Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor | Request PDF. [Link]
- Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]
- Google Patents. (2013). Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
- PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
- Scribd. Reductive Amination of Benzaldehyde. [Link]
- PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- PMC. (2023). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]
- ResearchGate. (2023). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]
- Google Patents. (2015). The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- PMC. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. [Link]
- PMC. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Derivatives from (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Introduction
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is a key building block in medicinal chemistry and drug discovery. Its structure offers two distinct and versatile reactive sites: a primary benzylic amine and an aryl bromide. The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic properties of the aromatic ring, enhancing the reactivity of the aryl bromide in cross-coupling reactions and modulating the overall physicochemical properties of the resulting derivatives.[1][2] The strategic incorporation of a trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]
These application notes provide detailed protocols for the synthesis of a diverse range of derivatives by targeting either the amine or the bromide functionality. The methodologies described herein are fundamental transformations widely employed by researchers in the development of novel therapeutic agents.[4]
Part 1: Derivatization via the Primary Amine Group
The primary amine of this compound serves as a potent nucleophile, readily participating in reactions such as N-acylation and reductive amination.
N-Acylation to Synthesize Amide Derivatives
N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage, a common functional group in many pharmaceutical compounds.[5] This reaction involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to neutralize the acidic byproduct.[6][7]
Rationale: This protocol is chosen for its reliability and broad substrate scope. The use of a base like triethylamine (TEA) or pyridine is crucial for scavenging the HCl generated when using acyl chlorides, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively solubilizes the starting materials.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Unlocking New Therapeutic Possibilities
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing building blocks has become a cornerstone for enhancing the pharmacological profiles of novel therapeutic agents. Among these, (2-Bromo-5-(trifluoromethyl)phenyl)methanamine stands out as a particularly valuable scaffold. Its unique trifluoromethyl and bromo substitutions on a benzylamine core provide medicinal chemists with a versatile tool for modulating key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide offers a comprehensive overview of the experimental protocols and strategic considerations for leveraging this compound in the synthesis of next-generation kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, two critical classes of anticancer agents.
The trifluoromethyl group, a well-established bioisostere for a methyl group, is known to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, its strong electron-withdrawing nature can significantly influence the acidity of nearby protons and the overall electronic properties of the molecule, potentially leading to improved binding interactions with target proteins. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, thereby enabling the facile introduction of diverse chemical functionalities to explore the chemical space and optimize for potency and selectivity. This document will provide detailed, field-proven protocols for the application of this compound in key synthetic transformations and outline its potential in the development of targeted therapies.
Physicochemical Properties and Handling
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-Bromo-5-(trifluoromethyl)aniline | (3-Bromo-5-(trifluoromethyl)phenyl)methanol[1] |
| Molecular Formula | C₈H₇BrF₃N | C₇H₅BrF₃N | C₈H₆BrF₃O |
| Molecular Weight | 254.05 g/mol | 240.02 g/mol | 255.03 g/mol |
| Appearance | Likely a liquid or low-melting solid | Liquid | White to Yellow Solid |
| Boiling Point | Not available | Not available | Not available |
| Density | Not available | 1.675 g/mL at 25 °C | Not available |
| Refractive Index | Not available | n20/D 1.522 | Not available |
Safety and Handling:
Trifluoromethylated aromatic compounds and their derivatives should be handled with care in a well-ventilated fume hood.[2][3][4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2][3][4] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3][4]
Core Synthetic Applications and Protocols
The synthetic utility of this compound is primarily centered around transformations involving the amino group and the bromine atom. These reactions allow for the construction of complex molecular architectures commonly found in kinase and PARP inhibitors.
Buchwald-Hartwig Amination: Forging Key C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7] This reaction is instrumental in synthesizing diarylamines, a common motif in many kinase inhibitors. While a specific protocol for this compound is not explicitly detailed in the literature, the following is an adapted, robust protocol based on procedures for structurally similar aryl bromides.[8][9]
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the desired amine, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add palladium(II) acetate to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
-
Causality and Insights:
-
The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step and preventing β-hydride elimination, especially with sterically hindered substrates.
-
Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction.
-
The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[10][11] This reaction is essential for synthesizing biaryl structures, which are prevalent in many kinase and PARP inhibitors. The following is an adapted protocol for the Suzuki coupling of this compound with various boronic acids.[12][13][14]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
-
Causality and Insights:
-
The use of a mixed aqueous-organic solvent system is common in Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Potassium carbonate is a mild base suitable for many Suzuki couplings, minimizing side reactions.
-
Pd(PPh₃)₄ is a commonly used, reliable catalyst for a broad range of Suzuki-Miyaura reactions.
-
Application in the Synthesis of Targeted Therapeutics
The derivatives of this compound are valuable intermediates in the synthesis of kinase and PARP inhibitors.
Kinase Inhibitors
Many kinase inhibitors feature a core structure where a substituted benzylamine is coupled to a heterocyclic scaffold. The ability to perform Suzuki and Buchwald-Hartwig reactions on this compound allows for the rapid generation of a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.
PARP Inhibitors
PARP inhibitors are a class of anticancer drugs that target the PARP family of enzymes, which are involved in DNA repair.[15] The synthesis of some PARP inhibitors involves the construction of complex heterocyclic systems where a substituted benzylamine moiety can be incorporated to interact with the enzyme's active site.[16][17][18][19]
Caption: Inhibition of a generic kinase signaling pathway by a derivative.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive bromine atom, a primary amine, and a trifluoromethyl group provides a powerful platform for the synthesis of complex molecules, particularly in the realm of kinase and PARP inhibitors. The protocols outlined in this guide, adapted from established methodologies for similar compounds, provide a solid foundation for researchers to explore the full potential of this promising scaffold in the development of novel therapeutics. As with any synthetic procedure, optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
- US Patent No. US9708319B1. (2017, July 18).
-
Safety Data Sheet. (2024, August 27). Angene Chemical. [Link]
-
Cawley, M. J., Cloke, F. G. N., Pearson, S. E., Scott, J. S., & Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Patents In BindingDB. (n.d.). BindingDB. Retrieved January 20, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- US Patent No. US7169791B2. (2007, January 30).
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2011). ACS Catalysis. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2022). Molecules. [Link]
-
METHODS OF MANUFACTURING OF NIRAPARIB. (2022, July 20). European Patent Office. [Link]
-
United States Patent. (2023, June 13). Google Patents. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2014). Molecules. [Link]
-
Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020). (2021). Expert Opinion on Therapeutic Patents. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Process for preparing parp inhibitor, crystalline forms, and uses thereof. (2017, March 2).
-
Patent Application Publication. (2019, August 26). Google Patents. [Link]
-
US Patent No. 8829195. (2021, November 17). Regulations.gov. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). RSC Advances. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
Sources
- 1. (3-Bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. rsc.org [rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 16. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
Application Notes: (2-Bromo-5-(trifluoromethyl)phenyl)methanamine as a Versatile Building Block in Organic Synthesis
Introduction: A Trifecta of Reactivity for Modern Synthesis
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is a trifunctional synthetic building block of significant value to the fields of medicinal chemistry and materials science. Its strategic architecture, featuring a nucleophilic primary amine, a versatile bromine handle for cross-coupling, and an electron-withdrawing trifluoromethyl group, offers a powerful platform for the construction of complex molecular entities. The trifluoromethyl moiety is a well-established bioisostere for groups like chlorine and is known to enhance critical drug properties such as metabolic stability and lipophilicity, thereby improving pharmacokinetic profiles.[1][2] The bromo substituent serves as a linchpin for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, while the primary benzylic amine is a key nucleophile for forging amide, sulfonamide, and imine bonds, as well as for constructing heterocyclic scaffolds.[3] This guide provides an in-depth overview of the applications of this building block and detailed, field-proven protocols for its synthetic manipulation.
Core Applications in Drug Discovery
The unique combination of functional groups in this compound makes it a highly sought-after intermediate in drug discovery programs. Its derivatives are integral to the synthesis of various biologically active agents. A notable application includes its use in the development of selective inhibitors for targets implicated in a range of diseases, from cardiovascular disorders to neurological conditions. The phenethylamine scaffold, in general, is a privileged motif in medicinal chemistry, appearing in numerous ligands for a variety of biological targets including adrenoceptors, dopamine receptors, and monoamine oxidase (MAO).[4] The specific substitution pattern of this building block allows for precise tuning of a compound's steric and electronic properties to optimize target engagement and selectivity.
Key Synthetic Transformations: Protocols and Mechanistic Rationale
The synthetic utility of this compound is demonstrated through its reactivity in several cornerstone organic transformations. The following protocols are designed to be self-validating, with explanations grounded in established mechanistic principles.
Protocol 1: N-Acylation and N-Sulfonylation
The primary amine serves as a robust nucleophile for reactions with various electrophiles. N-acylation and N-sulfonylation are fundamental transformations that convert the amine into stable amide and sulfonamide linkages, which are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.
Experimental Workflow: N-Acylation/Sulfonylation
Caption: General workflow for N-acylation and N-sulfonylation reactions.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add a suitable tertiary amine base, such as triethylamine (Et₃N, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.). Cool the resulting solution to 0 °C using an ice-water bath.
-
Electrophile Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.
Expertise & Causality Behind Experimental Choices:
-
Inert Atmosphere & Anhydrous Solvent: Acyl and sulfonyl chlorides are highly reactive towards water. Excluding moisture prevents hydrolysis of the starting electrophile and ensures high reaction efficiency.[5][6]
-
Tertiary Amine Base: The reaction generates HCl as a byproduct. The tertiary amine base neutralizes this acid, preventing the protonation and deactivation of the starting primary amine nucleophile and driving the reaction to completion.
-
Low-Temperature Addition: The reaction is often exothermic. Adding the electrophile at 0 °C helps to control the reaction rate, preventing potential side reactions and ensuring the formation of a clean product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction.[7] This enables the installation of a diverse array of aryl and heteroaryl groups at the 2-position, a critical strategy for exploring structure-activity relationships (SAR) in drug discovery.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for (2-Bromo-5-(trifluoromethyl)phenyl)methanamine in Agrochemical Research
Introduction: A Novel Scaffold for Agrochemical Discovery
In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with other key functional groups on an aromatic scaffold, it offers a powerful platform for generating diverse chemical libraries with a high potential for biological activity.
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is an emerging building block that presents researchers with a unique combination of reactive handles and desirable physicochemical properties. The presence of the electron-withdrawing CF₃ group, a strategically placed bromine atom, and a reactive primary amine (benzylamine) makes this compound a highly versatile precursor for a new generation of insecticides, fungicides, and herbicides.
While its direct precursor, 2-Bromo-5-(trifluoromethyl)aniline, is a well-established intermediate in agrochemical synthesis, this guide focuses on the unique potential of the methanamine derivative. The increased flexibility and distinct reactivity of the benzylamine group open up new avenues for chemical exploration and the discovery of novel modes of action. These notes provide a comprehensive overview of the synthesis, derivatization, and potential applications of this compound, equipping researchers with the foundational knowledge and detailed protocols to pioneer its use in agrochemical discovery.
Core Attributes of the Scaffold
The utility of this compound as a building block stems from the interplay of its three key components:
| Component | Property | Implication in Agrochemical Design |
| Trifluoromethyl (CF₃) Group | Strongly electron-withdrawing, high lipophilicity, metabolic stability | Enhances biological activity, improves transport across biological membranes, and increases resistance to metabolic degradation in target organisms and the environment. |
| Bromine Atom | Reactive handle for cross-coupling reactions, potential for halogen bonding | Allows for further structural diversification (e.g., via Suzuki or Buchwald-Hartwig coupling) to explore a wider chemical space. Can contribute to binding affinity at the target site. |
| **Benzylamine Moiety (-CH₂NH₂) ** | Nucleophilic primary amine, flexible linker | Provides a key site for derivatization via N-acylation, N-alkylation, urea/thiourea formation, and Schiff base condensation. The methylene spacer offers rotational freedom, allowing derivatives to adopt optimal conformations for binding to target enzymes or receptors.[1] |
Synthetic Pathway and Protocol
This compound is not typically synthesized directly from the corresponding aniline. A more robust and common approach is the reductive amination of the commercially available 2-Bromo-5-(trifluoromethyl)benzaldehyde. This two-step, one-pot procedure is efficient and scalable.
Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of the title compound from 2-Bromo-5-(trifluoromethyl)benzaldehyde.
Materials:
-
2-Bromo-5-(trifluoromethyl)benzaldehyde
-
Ammonium hydroxide (28-30% solution)
-
Ethanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (1M solution)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde).
-
To this solution, add ammonium hydroxide solution (5.0 eq) dropwise at room temperature.
-
Stir the mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1M HCl until the effervescence ceases and the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate until the pH is > 8.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Application in the Synthesis of Agrochemical Leads
The primary amine of this compound is a versatile handle for constructing libraries of potential agrochemicals. Below are protocols for synthesizing two classes of compounds—amides and ureas—which are frequently found in commercial pesticides.
Application Note 1: Synthesis of Novel Amide Fungicides
Amide-based fungicides are a well-established class of agrochemicals. By acylating this compound with various acid chlorides, a library of novel amides can be generated for screening. Trifluoromethylphenyl amides have demonstrated fungicidal properties against a range of plant pathogens.
Figure 2: Workflow for the synthesis of amide derivatives.
Protocol 2: General Procedure for N-Acylation
Materials:
-
This compound
-
Desired acid chloride (e.g., 2-chlorobenzoyl chloride, cyclopropanecarbonyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Application Note 2: Synthesis of Urea-Based Insecticides
Phenylurea derivatives are known to act as insect growth regulators by inhibiting chitin synthesis. Reacting this compound with various isocyanates can produce a novel library of ureas for insecticidal screening.
Figure 3: Workflow for the synthesis of urea derivatives.
Protocol 3: General Procedure for Urea Formation
Materials:
-
This compound
-
Desired isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the mixture for 12-16 hours. Often, the product will precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Proposed Biological Screening Workflow
Once a library of derivatives has been synthesized, a tiered screening approach is recommended to identify promising candidates.
Figure 4: Proposed high-throughput screening workflow.
-
Primary Screening: Test all synthesized compounds at a single high concentration (e.g., 100-200 ppm) against a representative panel of targets:
-
Insecticidal: A common pest such as the green peach aphid (Myzus persicae).
-
Fungicidal: A broad-spectrum pathogen like gray mold (Botrytis cinerea).
-
Herbicidal: A sensitive indicator plant like lettuce (Lactuca sativa) for pre- and post-emergent activity.
-
-
Dose-Response Assays: For compounds showing significant activity (>80% inhibition or mortality) in the primary screen, conduct dose-response studies to determine the half-maximal effective concentration (EC₅₀) or lethal concentration (LC₅₀).
-
Spectrum of Activity: Test promising candidates against a broader range of pests, pathogens, or weed species to determine their spectrum of control.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the discovery of novel agrochemicals. Its unique combination of a reactive benzylamine handle, a metabolically robust trifluoromethyl group, and a site for further chemical modification via the bromine atom provides a rich platform for combinatorial synthesis. The protocols outlined in this guide offer a starting point for researchers to synthesize and derivatize this compound, enabling the creation of diverse chemical libraries. By leveraging established principles of agrochemical design and employing systematic biological screening, the exploration of this scaffold is poised to yield a new generation of effective and sustainable crop protection solutions.
References
- Ningbo Innopharmchem Co., Ltd. (2026). The Multifaceted Applications of Benzylamine in Organic Synthesis.
Sources
Application Notes and Protocols for the N-Alkylation of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Introduction: The Significance of N-Alkylated (2-Bromo-5-(trifluoromethyl)phenyl)methanamine Derivatives
This compound is a valuable starting material in the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets.[1] N-alkylation of the primary amine functionality is a critical synthetic transformation that allows for the introduction of various alkyl groups, enabling the modulation of the physicochemical and pharmacological properties of the resulting compounds.[2] This guide provides a comprehensive overview of the primary synthetic pathways for the N-alkylation of this compound, complete with detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction workflows.
The strategic placement of the bromo and trifluoromethyl groups on the phenyl ring creates a unique electronic environment that influences the reactivity of the benzylic amine. The electron-withdrawing nature of these substituents can decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions compared to unsubstituted benzylamines.[2] This document will address these considerations and provide robust protocols for achieving successful N-alkylation.
Synthetic Strategies for N-Alkylation
Two primary and highly effective methods for the N-alkylation of this compound are Direct Alkylation with Alkyl Halides and Reductive Amination . The choice between these methods often depends on the desired product, the availability of starting materials, and the scale of the reaction.
Direct Alkylation with Alkyl Halides
Direct alkylation is a classical and straightforward approach for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of an alkyl halide, displacing the halide ion.[3]
A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts.[4][5]
Strategies to Promote Mono-alkylation:
-
Stoichiometric Control: Using a large excess of the primary amine can statistically favor the reaction of the alkyl halide with the starting amine over the product amine.[4]
-
Slow Addition of Alkylating Agent: Gradual addition of the alkyl halide to the reaction mixture helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.[6]
-
Choice of Base: A suitable base is crucial to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).[6][7]
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-alkylation of this compound using an alkyl halide.
Reaction Scheme:
General reaction scheme for direct alkylation.
Materials:
| Reagent | CAS Number |
| This compound | 1000340-01-3 |
| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | Varies |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 |
| Ethyl acetate | 141-78-6 |
| Deionized water | 7732-18-5 |
| Brine (saturated aqueous NaCl solution) | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 |
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[4]
Workflow for Direct N-Alkylation:
A standard workflow for synthesis, work-up, and purification.
Reductive Amination
Reductive amination is a highly versatile and efficient method for synthesizing secondary and tertiary amines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4][8] This method is generally more selective than direct alkylation and avoids the issue of over-alkylation.[4]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for imines over carbonyls.[7][9]
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the synthesis of N-alkylated this compound derivatives via reductive amination with an aldehyde.
Reaction Scheme:
General reaction scheme for reductive amination.
Materials:
| Reagent | CAS Number |
| This compound | 1000340-01-3 |
| Aldehyde (e.g., Benzaldehyde, Acetaldehyde) | Varies |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 |
| 1,2-Dichloroethane (DCE), anhydrous | 107-06-2 |
| Acetic acid, glacial | 64-19-7 |
| Saturated sodium bicarbonate (NaHCO₃) solution | N/A |
| Dichloromethane (DCM) | 75-09-2 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 |
Experimental Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the aldehyde (1.05 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.[9]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[9]
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.[10]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography.
Workflow for Reductive Amination:
A standard workflow for reductive amination.
Comparative Data of N-Alkylation Methods
The following table provides a general comparison of the two primary methods for the N-alkylation of this compound. The values are illustrative and can vary based on the specific substrate and reaction conditions.
| Parameter | Direct Alkylation with Alkyl Halides | Reductive Amination |
| Selectivity | Prone to over-alkylation | Generally high selectivity for mono-alkylation[4] |
| Substrate Scope | Good for primary and secondary alkyl halides | Excellent for a wide range of aldehydes and ketones |
| Reaction Conditions | Often requires heating (60-80 °C) | Typically at room temperature[9] |
| Byproducts | Hydrohalic acid, over-alkylation products | Water, borate salts |
| Key Reagents | Alkyl halide, base (e.g., K₂CO₃) | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃) |
Purification and Characterization
Purification of the N-alkylated product is typically achieved by silica gel column chromatography.[4][11] For characterization, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy should be employed to confirm the structure and purity of the final compound.
In some cases, if the product is a basic amine, purification can be facilitated by forming the hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether) with HCl in the same solvent. The precipitated salt can then be isolated by filtration and, if necessary, converted back to the free base.[12][13]
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential applications in drug discovery. Both direct alkylation and reductive amination are robust and versatile methods for achieving this transformation. The choice of method will depend on the specific synthetic goals and available resources. By carefully controlling reaction conditions and employing appropriate purification techniques, researchers can efficiently synthesize a wide range of N-alkylated derivatives for further investigation.
References
- Pearson. (2024). Direct alkylation.
- Chinese Chemical Society. (2025). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. CCS Chemistry.
- ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis.
- SciSpace. (n.d.). and Rh(ii)-catalyzed C-H alkylation of benzylamines with alkenes and its application in flow chemistry.
- Sci-Hub. (2013). ChemInform Abstract: Nickel‐Catalyzed Direct Alkylation of C—H Bonds in Benzamides and Acrylamides with Functionalized Alkyl Halides via Bidentate‐Chelation Assistance.
- Reddit. (2024). How to purify Benzylamine?
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- ResearchGate. (n.d.). Important biologically active N-alkylated amines.
- BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone.
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
- BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 3-(2-(Trifluoromethyl)phenyl)propanal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Show how you would use direct alkylation to synthesize the f... | Study Prep in Pearson+ [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the application of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive aryl bromide, an electron-withdrawing trifluoromethyl group, and a nucleophilic aminomethyl moiety. This document explores key cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, offering insights into reaction optimization, catalyst selection, and mechanistic considerations tailored to this specific substrate. The protocols provided are designed to serve as a robust starting point for researchers engaged in the synthesis of novel chemical entities.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and selectivity.[1] The substrate, this compound, incorporates three key structural features that make it a valuable synthon:
-
Aryl Bromide: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.
-
Trifluoromethyl Group: An electron-withdrawing group that enhances the metabolic stability and lipophilicity of derivative compounds, making it a desirable feature in pharmaceutical candidates.[2]
-
Primary Aminomethyl Group: A nucleophilic and basic site that can be a point of further functionalization or a key pharmacophoric element.
The electronic properties of this substrate, particularly the electron-deficient nature of the aromatic ring due to the trifluoromethyl group, influence its reactivity in palladium-catalyzed transformations. This guide will delve into the practical application of this building block in several key cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[1] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The electron-withdrawing trifluoromethyl group on the substrate is expected to facilitate the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The primary aminomethyl group, however, can potentially coordinate to the palladium center, which may influence the catalytic activity. While in many cases unprotected anilines and benzylamines can be used, for challenging substrates or to minimize side reactions, protection of the amine may be considered.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for electron-deficient aryl bromides.[3]
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Recommended Conditions |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv.) |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (this cycle should be repeated three times).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[4][5] In the context of our substrate, this reaction can be used to couple a variety of primary and secondary amines at the bromine-bearing carbon.
Key Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.[6] For an electron-deficient substrate such as this compound, a sufficiently electron-rich and sterically hindered phosphine ligand is generally required to promote both the oxidative addition and the reductive elimination steps.[7] The presence of the free aminomethyl group on the substrate itself could potentially lead to self-coupling or other side reactions, although intermolecular coupling with a more nucleophilic external amine is generally favored.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A general workflow for a typical Buchwald-Hartwig amination experiment.
Protocol for Buchwald-Hartwig Amination
This protocol is based on general methods for the amination of aryl bromides.[8]
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Recommended Conditions |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv.) |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) |
| Ligand | XPhos, RuPhos, or BINAP (2-4 mol%) |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%).
-
Add the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Alkenylation of the Aryl Bromide
The Heck reaction provides a means to form a new carbon-carbon bond between the aryl bromide and an alkene, leading to substituted styrenyl derivatives.[9][10]
Mechanistic Insights and Substrate Considerations
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.[11] The electron-deficient nature of the aryl bromide in our substrate is favorable for the initial oxidative addition step. A key consideration is the regioselectivity of the alkene insertion, which is influenced by both electronic and steric factors.
Diagram 3: Catalytic Cycle of the Heck Reaction
Caption: A simplified representation of the Heck reaction catalytic cycle.
Protocol for the Heck Reaction
This protocol is adapted from standard Heck reaction conditions.[12]
Table 3: Reagents and Conditions for the Heck Reaction
| Reagent/Parameter | Recommended Conditions |
| Substrate | This compound |
| Coupling Partner | Alkene (e.g., acrylate, styrene) (1.2-2.0 equiv.) |
| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%) |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-10 mol%) |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv.) |
| Solvent | DMF, Acetonitrile, or Toluene |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Procedure:
-
To a sealed tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv.) and the alkene (1.5 equiv.).
-
Add the solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, providing access to functionalized arylalkynes.[13][14]
Critical Parameters
The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[15] The base, typically an amine, also serves as the solvent in some cases. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[15] The choice of conditions will depend on the specific alkyne coupling partner and the desired functional group tolerance.
Protocol for Sonogashira Coupling
This is a general protocol for a copper-co-catalyzed Sonogashira coupling.[16]
Table 4: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Recommended Conditions |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv.) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-3 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base | Et₃N or i-Pr₂NH |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protecting Group Strategies for the Aminomethyl Moiety
For certain sensitive coupling partners or under harsh reaction conditions, protection of the primary aminomethyl group may be necessary to prevent side reactions such as N-arylation in Buchwald-Hartwig reactions or coordination to the palladium catalyst.[2]
Common protecting groups for primary amines that are generally stable to the conditions of palladium-catalyzed cross-coupling include:
-
Boc (tert-butyloxycarbonyl): Stable to the basic conditions of many coupling reactions and can be removed under acidic conditions.
-
Cbz (carboxybenzyl): Stable to a range of conditions and typically removed by hydrogenolysis.
The necessity of a protecting group should be evaluated on a case-by-case basis, as its introduction and removal add steps to the synthetic sequence.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide a powerful toolkit for the derivatization of this substrate. By carefully selecting the appropriate catalyst, ligands, base, and reaction conditions, researchers can efficiently construct a diverse array of novel compounds with potential applications in drug discovery and materials science. The protocols and considerations presented herein are intended to serve as a practical starting point for the successful application of this important synthetic intermediate.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. In Cross-Coupling Reactions: A Practical Guide (pp. 241-308). Wiley-VCH.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C-N cross-coupling reactions. Chemical Science, 2(1), 27-50.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Yin, J., & Buchwald, S. L. (2002). A catalytic system for the palladium-catalyzed amination of aryl bromides with N-H imines. Organic Letters, 4(20), 3469-3471.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
YouTube. (2015). Heck reaction. Retrieved from [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine and its Synthetic Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of fluorinated organic compounds.
Introduction: The Significance of Precise Characterization
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is a key building block in medicinal chemistry and materials science. Its structural complexity, featuring a bromine atom and a trifluoromethyl group, imparts unique physicochemical properties to target molecules but also presents distinct challenges in characterization.[1] Accurate and comprehensive analytical testing is paramount to ensure the identity, purity, and stability of this intermediate and its subsequent products, which directly impacts the efficacy, safety, and reproducibility of novel chemical entities.[2][3][4]
This guide provides a suite of detailed application notes and validated protocols for the multi-faceted analytical characterization of this compound. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the underlying rationale—the "why" behind the "how"—to empower researchers to adapt and troubleshoot these methods effectively. The analytical workflow presented herein is designed to be a self-validating system, ensuring the generation of robust and reliable data.[5][6]
A Multi-Technique Approach for Unambiguous Characterization
A single analytical technique is rarely sufficient for the complete characterization of a pharmaceutical intermediate.[5] This guide advocates for an orthogonal approach, integrating chromatographic and spectroscopic methods to build a comprehensive profile of the target compound and its potential impurities.
Caption: Integrated analytical workflow for comprehensive characterization.
Chromatographic Methods: Purity Assessment and Impurity Profiling
Chromatography is a cornerstone for determining the purity of pharmaceutical intermediates.[2][7] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the volatility and thermal stability of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the preferred method for the purity assessment of non-volatile compounds like this compound.[8][9] A reversed-phase method is typically employed, separating compounds based on their hydrophobicity.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its versatility and strong retentivity for moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure the elution of both polar and non-polar impurities. The gradient starts with a higher aqueous composition to retain the analyte and gradually increases the organic component to elute more hydrophobic impurities.[10]
-
Detection: UV detection at 254 nm is chosen as the aromatic ring and the substituents are expected to have strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity and detect co-eluting impurities.
Detailed HPLC Protocol
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for potential MS coupling. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B | Ensures separation of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | A balance between sensitivity and potential for peak broadening. |
| Detector | PDA at 254 nm | Allows for peak purity analysis and detection of chromophoric impurities. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the mobile phase. |
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[7][11]
Causality behind Experimental Choices:
-
Injection Mode: Split injection is used to prevent column overloading with the main component.[11]
-
Column: A low-polarity column, such as a DB-5MS, is suitable for a broad range of analytes.[12]
-
Temperature Program: A temperature ramp is employed to separate compounds with different boiling points.[11]
-
Detector: A mass spectrometer provides both quantitative data and structural information for impurity identification.
Detailed GC-MS Protocol
| Parameter | Condition | Rationale |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Injection Port Temp. | 280 °C | Ensures complete volatilization of the sample. |
| Split Ratio | 50:1 | Prevents column overload and maintains sharp peaks. |
| Oven Program | 60 °C (2 min), then 15 °C/min to 300 °C (5 min) | Separates volatile impurities from the main component. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Mass Range | 40-500 amu | Covers the expected mass range of the analyte and potential impurities. |
| Sample Prep. | 1 mg/mL in Dichloromethane | A volatile solvent that is compatible with GC analysis. |
Caption: Workflow for GC-MS analysis of volatile impurities.
Spectroscopic Methods: Unambiguous Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity of the synthesized compound.[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[11] For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
Expected Chemical Shifts and Couplings:
-
¹H NMR:
-
Aromatic protons will appear in the range of 7.0-8.0 ppm, with splitting patterns determined by their positions relative to the bromine and trifluoromethyl groups.
-
The benzylic protons (-CH₂-) will typically appear as a singlet around 4.0-4.5 ppm.
-
The amine protons (-NH₂) will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
¹⁹F NMR:
Detailed NMR Protocol
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Concentration | 5-10 mg/mL | 20-50 mg/mL | 5-10 mg/mL |
| Frequency | 400 MHz or higher | 100 MHz or higher | 376 MHz or higher |
| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2-5 seconds | 1-2 seconds |
| Number of Scans | 16-64 | 1024-4096 | 64-256 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15]
Expected Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, two bands for primary amine |
| Aromatic C-H Stretch | 3000-3100 | Medium to weak |
| C-N Stretch | 1250-1350 | Medium |
| C-F Stretch (CF₃) | 1100-1300 | Strong, often multiple bands |
| C-Br Stretch | 500-600 | Medium to strong |
Detailed FTIR Protocol
-
Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal or prepare a KBr pellet for a solid sample.
-
Background Scan: Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Expected Molecular Ion:
For this compound (C₈H₇BrF₃N), the expected monoisotopic mass is approximately 252.97 g/mol . The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Detailed MS Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (5-10 µL/min).
-
Ionization: Use positive ion mode ESI.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., 100-400 m/z).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and observe the characteristic isotopic pattern for bromine.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound, which serves as a fundamental confirmation of its empirical formula.[18]
Theoretical vs. Experimental Values:
For C₈H₇BrF₃N:
-
Carbon (C): 37.82%
-
Hydrogen (H): 2.78%
-
Nitrogen (N): 5.51%
The experimental values should be within ±0.4% of the theoretical values for the structure to be considered confirmed.[19][20]
Detailed Elemental Analysis Protocol
-
Sample Preparation: Accurately weigh 1-3 mg of the purified and dried sample into a tin capsule.
-
Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in an oxygen-rich environment.
-
Gas Separation: The resulting gases (CO₂, H₂O, N₂) are separated using a chromatographic column.
-
Detection: The amount of each gas is measured using a thermal conductivity detector.
-
Calculation: The instrument software calculates the percentage of each element based on the detected gas amounts and the initial sample weight.
Conclusion: A Framework for Confidence
The application notes and protocols outlined in this guide provide a robust framework for the comprehensive analytical characterization of this compound and its derivatives. By employing an orthogonal combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structural integrity of these important chemical entities. Adherence to these detailed protocols, coupled with an understanding of the underlying scientific principles, will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and chemical industries.
References
-
Regis Technologies. (2021, April 19). Exploring Analytical Method Development for Drug Substances. [Link]
- Google Patents. (2013, March 6). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
The Royal Society of Chemistry. Supporting information. [Link]
- Google Patents. (2022, February 15). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
The Royal Society of Chemistry. Supporting Information for. [Link]
-
ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. [Link]
-
ResearchGate. (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. [Link]
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
PubMed. (1986). Purity determination and evaluation of new drug substances. [Link]
-
Britannica. Organohalogen compound. [Link]
-
PubMed. (2000, October). [Influence of solvents on IR spectrum of aromatic amines]. [Link]
-
PharmiWeb.com. (2021, April 21). Eight Commonly Used Techniques for Drug Analysis. [Link]
-
PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]
-
The Science of Elemental Analysis. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
-
analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy. [Link]
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. [Link]
-
The Royal Society of Chemistry. Convenient and Clean Synthesis of Imines from Primary Benzylamines. [Link]
-
Weizmann Institute of Science. Elemental analysis. [Link]
-
YouTube. (2023, June 17). FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. [Link]
-
Taylor & Francis Online. (2026, January 6). The Advancement of Analytical Techniques in Drug Development and Validation. [Link]
-
Semantic Scholar. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]
-
PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
-
uobabylon.edu.iq. Element analysis. [Link]
-
Agilent. A Comprehensive Guide to FTIR Analysis. [Link]
-
YouTube. (2022, May 22). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. [Link]
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
PMC - NIH. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]
-
PubChem. 5-Bromo-2-(trifluoromethyl)benzonitrile. [Link]
-
Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
-
ResearchGate. ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane.... [Link]
Sources
- 1. Organohalogen compound | Definition, Examples, Uses, & Facts | Britannica [britannica.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Analytical Method Development for Drug Substances - Regis Technologies [registech.com]
- 6. emerypharma.com [emerypharma.com]
- 7. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. rsc.org [rsc.org]
- 15. agilent.com [agilent.com]
- 16. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. analyzetest.com [analyzetest.com]
- 18. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 19. rsc.org [rsc.org]
- 20. Elemental analysis [chemistry.huji.ac.il]
Application Notes & Protocols for the Scale-Up Synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine Derivatives
<_Step_2>
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and agrochemicals. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromo-substitution provides a versatile handle for further chemical modifications. The successful transition from laboratory-scale synthesis to pilot or industrial-scale production of these compounds presents a unique set of challenges. This guide provides a comprehensive overview of the key considerations, strategies, and detailed protocols for the safe and efficient scale-up synthesis of this important class of molecules.
Core Synthetic Strategies and Scale-Up Considerations
The synthesis of this compound typically originates from commercially available precursors such as 2-bromo-5-(trifluoromethyl)benzonitrile or 2-bromo-5-(trifluoromethyl)benzaldehyde. The choice of the starting material often dictates the primary synthetic route and the associated scale-up challenges.
Route 1: Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile
This is a common and direct approach. The nitrile group can be reduced to a primary amine using various reducing agents.
dot
Caption: Reduction of a nitrile to a primary amine.
Scale-Up Considerations for Nitrile Reduction:
-
Choice of Reducing Agent: While powerful hydrides like Lithium Aluminum Hydride (LiAlH4) are effective on a lab scale, their pyrophoric nature and the need for stringent anhydrous conditions pose significant safety risks during scale-up. Catalytic hydrogenation, using catalysts such as Raney Nickel or Palladium on Carbon (Pd/C), is often preferred for large-scale production due to improved safety, cost-effectiveness, and easier product isolation.[1][2]
-
Catalyst Handling and Activity: On a larger scale, catalyst filtration and handling require specialized equipment to prevent exposure and potential pyrophoric incidents, especially with catalysts like Raney Nickel. Catalyst activity and loading must be optimized to ensure complete conversion and minimize reaction times.
-
Hydrogenation Conditions: High-pressure hydrogenation requires certified reactors and robust safety protocols. Careful control of temperature and pressure is crucial to prevent runaway reactions and ensure selectivity.
Route 2: Reductive Amination of 2-Bromo-5-(trifluoromethyl)benzaldehyde
This one-pot reaction is a highly efficient method for amine synthesis, involving the reaction of an aldehyde with an amine source in the presence of a reducing agent.[3][4][5]
dot
Caption: Reductive amination of an aldehyde.
Scale-Up Considerations for Reductive Amination:
-
Imine Formation and Stability: The initial condensation between the aldehyde and the amine source to form an imine is a critical step. The equilibrium of this reaction can be influenced by factors such as pH and water removal. On a large scale, efficient mixing is essential to promote imine formation.
-
Control of Over-alkylation: When synthesizing primary amines, there is a risk of the newly formed amine reacting with another molecule of the aldehyde, leading to the formation of secondary and tertiary amine impurities. This can be minimized by using a large excess of the ammonia source and carefully controlling the reaction conditions.[3]
-
Exothermic Reactions: The reduction step is often exothermic. Proper heat management through jacketed reactors and controlled addition of the reducing agent is critical to maintain a safe operating temperature.[6]
Challenges in Precursor Synthesis: Bromination
The synthesis of the key precursor, 2-bromo-5-(trifluoromethyl)benzotrifluoride, often involves the bromination of m-fluorobenzotrifluoride. This step presents its own set of scale-up challenges.
-
Handling of Bromine: Bromine is a highly corrosive and toxic reagent, requiring specialized handling procedures and equipment.[7]
-
Reaction Selectivity: Achieving mono-bromination at the desired position can be challenging, with the potential for the formation of di-brominated and other isomeric impurities.[6] Reaction conditions such as temperature, catalyst, and the choice of brominating agent (e.g., Br2 vs. N-Bromosuccinimide (NBS)) must be carefully optimized.[8][9][10][11]
-
Exothermicity: Bromination reactions are often highly exothermic. Inadequate temperature control on a large scale can lead to runaway reactions and the formation of byproducts.[6] The use of continuous flow reactors can offer significant advantages in managing exothermicity and improving selectivity for such hazardous reactions.[8][12]
Detailed Protocols
Protocol 1: Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde via Bromination
This protocol outlines a method for the synthesis of the aldehyde precursor.
Materials:
| Reagent | Molar Eq. | Quantity (for 1 kg scale) |
| m-Fluorobenzotrifluoride | 1.0 | 1.0 kg |
| Bromine | 1.1 | 1.07 kg |
| Sulfuric Acid (100%) | - | 1.1 L |
| Ammonium Bromide | Catalyst | 25 g |
| N-Bromosuccinimide | Catalyst | 12.5 g |
| Tetrabutylammonium Bromide | Catalyst | 25 g |
Procedure:
-
Reactor Setup: Charge a suitable glass-lined or Hastelloy reactor with 100% sulfuric acid, m-fluorobenzotrifluoride, ammonium bromide, N-bromosuccinimide, and tetrabutylammonium bromide under stirring.
-
Bromine Addition: Slowly add bromine to the reaction mixture at a controlled rate, maintaining the temperature between 20-25°C. The addition should be done subsurface to ensure good dispersion.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (typically <1%). This may take 5-6 hours.[9]
-
Work-up: Quench the reaction by carefully adding the mixture to ice-water. Separate the organic layer and wash it with a sodium bisulfite solution to remove any unreacted bromine, followed by a water wash.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-bromo-5-fluorobenzotrifluoride.[13]
Protocol 2: Scale-Up Reductive Amination to this compound
This protocol details the conversion of the aldehyde to the final product.
Materials:
| Reagent | Molar Eq. | Quantity (for 1 kg scale) |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 1.0 | 1.0 kg |
| Ammonia (7N in Methanol) | 10.0 | 5.6 L |
| Raney Nickel (slurry in water) | Catalyst | 100 g (wet weight) |
| Hydrogen Gas | - | As required |
Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 2-bromo-5-(trifluoromethyl)benzaldehyde and the methanolic ammonia solution.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the Raney Nickel catalyst.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-15 bar). Heat the reaction mixture to 40-50°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or GC until the aldehyde is consumed.
-
Work-up: After cooling and depressurizing the reactor, carefully filter the catalyst under a nitrogen blanket.
-
Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude amine can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) followed by recrystallization and subsequent liberation of the free base.[14]
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling highly toxic or corrosive materials like bromine, additional protection such as a face shield and respiratory protection is necessary.[15][16][17][18][19]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a designated controlled area, especially when working with volatile and toxic reagents.
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. Be familiar with the emergency procedures for chemical spills and exposures.
-
Hazardous Reagents:
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a well-ventilated area.[7]
-
Trifluoromethyl Compounds: Can release hazardous fumes upon decomposition. Avoid inhalation and skin contact.[15]
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry and under an inert atmosphere.
-
Hydrogen Gas: Highly flammable and explosive. Use in a certified high-pressure reactor with appropriate safety interlocks.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Bromination | Inadequate temperature control, poor mixing, suboptimal reagent addition rate. | Improve reactor cooling, ensure efficient stirring, and control the addition rate of the brominating agent.[6] |
| Formation of Di-brominated Impurities | High local concentration of bromine, excessive reaction time. | Ensure slow, controlled addition of bromine with efficient mixing. Monitor the reaction closely to stop it at the optimal point.[6] |
| Incomplete Nitrile Reduction | Inactive catalyst, insufficient hydrogen pressure or temperature. | Use a fresh, active catalyst. Optimize hydrogenation parameters (pressure, temperature, catalyst loading). |
| Over-alkylation in Reductive Amination | Insufficient excess of ammonia, prolonged reaction time at elevated temperatures. | Use a larger excess of the ammonia source. Optimize reaction time and temperature to favor primary amine formation. |
| Product Purification Issues | Formation of closely related impurities. | Optimize the reaction to minimize impurity formation. For purification, consider fractional vacuum distillation or derivatization to a salt for recrystallization.[13][14] |
References
-
Large-scale reductive amination and synthesis applications. ResearchGate. Available at: [Link]
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals. Available at: [Link]
-
A Dangerous Bromance. Scientific Update. Available at: [Link]
-
Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available at: [Link]
-
Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Eureka. Available at: [Link]
-
Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. Available at: [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Available at: [Link]
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Publications. Available at: [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
-
Process For Preparation Of Fluorinated Benzylamine. Quick Company. Available at: [Link]
-
Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com. Available at: [Link]
- The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
-
A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. ACS Publications. Available at: [Link]
-
How to purify Benzylamine? Reddit. Available at: [Link]
-
Bromine trifluoride Safety Data Sheet. Gelest. Available at: [Link]
-
Material Safety Data Sheet Bromine Trifluoride. Special-Devices. Available at: [Link]
-
Safety Data Sheet. Airgas. Available at: [Link]
-
Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]
- Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Process For Preparation Of Fluorinated Benzylamine [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. akjournals.com [akjournals.com]
- 9. Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 17. ewesl.com [ewesl.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. airgas.com [airgas.com]
Application Note: Derivatization of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine for Biological Screening Library Synthesis
Abstract
This guide provides a comprehensive framework for the derivatization of the primary amine, (2-Bromo-5-(trifluoromethyl)phenyl)methanamine, a versatile building block for constructing small molecule libraries aimed at high-throughput biological screening. We present detailed protocols for three robust and high-yield derivatization strategies—amide bond formation, sulfonamide synthesis, and urea formation. The rationale behind each method, step-by-step experimental procedures, and considerations for product purification and characterization are discussed to ensure the generation of high-purity compounds suitable for drug discovery campaigns.
Introduction: The Rationale for Derivatization
In early-stage drug discovery, the goal of high-throughput screening (HTS) is to rapidly assess large numbers of chemical entities to identify "hits"—molecules that modulate a biological target of interest.[1] The starting scaffold, this compound, presents a unique combination of functionalities: a reactive primary amine for diversification, a bromine atom for potential downstream cross-coupling reactions, and a trifluoromethyl group, which can enhance metabolic stability and binding affinity.
However, a single compound offers limited insight. Derivatization is the strategic chemical modification of this core structure to create a library of analogs. This process is critical for:
-
Exploring Structure-Activity Relationships (SAR): Systematically modifying the scaffold allows researchers to understand which chemical features are essential for biological activity.[2]
-
Improving Physicochemical Properties: Modifications can optimize properties like solubility, permeability, and metabolic stability, which are crucial for a compound's drug-likeness.[3]
-
Increasing Library Diversity: Generating a wide range of derivatives from a single, accessible core is a cost-effective strategy to maximize the chemical space explored in a screening campaign.[4]
This document outlines validated protocols to transform the primary amine of the title compound into three common, biologically relevant functional groups: amides, sulfonamides, and ureas.
Core Scaffold Profile: this compound
A thorough understanding of the starting material is crucial for successful synthesis.
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₇BrF₃N | --- |
| Molecular Weight | 254.05 g/mol | --- |
| Appearance | Typically a liquid or low-melting solid | Based on similar structures |
| Key Reactive Site | Primary amine (-CH₂NH₂) | Nucleophilic and readily derivatized |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | Expected behavior for this class of compound |
| Hazards | Skin and eye irritant. Handle with appropriate PPE. | General precaution for aromatic amines/halides |
Derivatization Strategies & Protocols
The following protocols are designed as general starting points and can be adapted for parallel synthesis formats. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Strategy 1: Amide Bond Formation via Acyl Chlorides or Coupling Reagents
Amide bonds are one of the most common linkages in pharmaceuticals.[5] This protocol offers two reliable methods for their formation.
Rationale: The reaction of the primary amine with an activated carboxylic acid derivative (like an acyl chloride or an in situ activated ester) forms a stable amide bond. Using a diverse set of carboxylic acids or acyl chlorides allows for rapid library expansion. Carbodiimides and uronium/aminium salts are common coupling reagents that facilitate this reaction under mild conditions.[6][7]
Protocol 3.1.1: Acylation using Acyl Chlorides
Materials:
-
This compound
-
Acyl chloride of choice (1.0 - 1.1 equivalents)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA), 1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base (e.g., DIEA, 1.5 eq).
-
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel or preparative HPLC.
Protocol 3.1.2: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that minimizes side reactions.[6][8]
Materials:
-
This compound
-
Carboxylic acid of choice (1.0 equivalents)
-
HATU (1.1 equivalents)
-
DIEA (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a dry reaction vessel, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF to the activated acid mixture. Add an additional equivalent of DIEA (1.0 eq).
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 1 M HCl (to remove excess DIEA), saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC.
Strategy 2: Sulfonamide Synthesis
Sulfonamides are a key pharmacophore found in a wide array of therapeutic agents.[9] They are generally stable and can act as hydrogen bond donors and acceptors.
Rationale: This synthesis involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base.[10] The base neutralizes the HCl generated during the reaction, driving it to completion.[9] Pyridine can serve as both the base and the solvent.
Protocol 3.2.1: Reaction with Sulfonyl Chlorides
Materials:
-
This compound
-
Sulfonyl chloride of choice (1.0 - 1.2 equivalents)
-
Pyridine (can be used as solvent and base) or an alternative base like TEA (2.0 eq) in DCM.
-
Dichloromethane (DCM) (if not using pyridine as solvent)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in either pyridine or anhydrous DCM.
-
If using DCM, add TEA (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC or LC-MS.
-
Work-up: If pyridine was used as the solvent, remove it in vacuo. Dissolve the residue in DCM/EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/TEA), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Strategy 3: Urea Formation
The urea functional group is a privileged structure in medicinal chemistry, known for its ability to form strong hydrogen bond networks with biological targets.[11]
Rationale: The most direct method for urea synthesis is the reaction of a primary amine with an isocyanate.[12] This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst or base, making it ideal for library synthesis.[12][13]
Protocol 3.3.1: Reaction with Isocyanates
Materials:
-
This compound
-
Isocyanate of choice (1.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a dry reaction vessel.
-
Add the isocyanate (1.0 eq) dropwise at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-6 hours. Ureas are often poorly soluble and may precipitate from the reaction mixture. Monitor by TLC or LC-MS.
-
Work-up: If a precipitate has formed, collect the product by filtration, wash with a small amount of cold solvent, and dry.
-
If the product remains in solution, concentrate the mixture in vacuo.
-
Purification: The crude product is often of high purity. If necessary, purify by recrystallization or flash column chromatography.
General Workflow and Characterization
A robust workflow is essential for generating a high-quality screening library. Impurities can lead to false positives and complicate hit validation.[2]
Experimental and Data Workflow
The overall process from starting material to screening-ready plates is outlined below.
Caption: General workflow from synthesis to HTS.
Derivatization Pathways
The three primary derivatization routes from the core amine are summarized in the following diagram.
Caption: Synthetic routes to target derivative classes.
Quality Control (QC)
Each synthesized derivative must be rigorously characterized to confirm its identity and purity before biological screening.
-
Identity Confirmation: Low-resolution mass spectrometry (LRMS) via LC-MS is used to confirm the expected molecular weight of the product. For representative examples, ¹H NMR spectroscopy should be used to confirm the structure.
-
Purity Assessment: Purity is typically assessed by HPLC with UV detection (and ideally an evaporative light scattering detector, ELSD) or by LC-MS. A purity level of >95% is highly recommended for compounds entering HTS campaigns.[2][14]
Preparation for Biological Screening
Once purity and identity are confirmed, the library compounds must be prepared for screening.[1][4]
-
Solubilization: Compounds are typically dissolved in high-purity dimethyl sulfoxide (DMSO) to create concentrated stock solutions (e.g., 10-20 mM).
-
Plating: Stock solutions are transferred into multi-well plates (e.g., 96- or 384-well formats) for easy handling by automated liquid handlers in HTS systems.[1][15][16]
-
Storage: Master plates are stored at low temperatures (e.g., -20 °C or -80 °C) to ensure long-term stability.
Conclusion
The protocols and workflows described provide a robust foundation for the successful derivatization of this compound. By employing these amide, sulfonamide, and urea forming reactions, researchers can efficiently generate diverse and high-quality compound libraries, thereby increasing the probability of discovering novel hits in biological screening campaigns. Careful execution of synthesis, purification, and quality control is paramount to the integrity and success of the subsequent drug discovery efforts.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Shavrin, A. S., et al. (2016). Convenient synthesis of primary sulfonamides. Mendeleev Communications, 26(4), 307-308. [Link]
-
Bio-protocol. (n.d.). General Procedure for Sulfonamide Synthesis. Bio-protocol, 8(18), e2998. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Le, C. M., & Movassaghi, M. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21336-21342. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]
-
Ghosh, A., & Sieser, J. E. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Journal of Combinatorial Chemistry, 12(2), 240-244. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ureas. [Link]
-
Wang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8206. [Link]
-
Organic Reaction Mechanisms. (n.d.). Urea Formation - Common Conditions. . [Link]
-
Le, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(7), 2353-2357. [Link]
-
Ghorai, P., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9033. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]
-
Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-423. [Link]
-
Lazo, J. S., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 3(4), 181-197. [Link]
-
Stanford University. (n.d.). Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. [Link]
-
DeMuth, P. C., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415, 435-444. [Link]
-
Scilit. (n.d.). High-throughput characterization and quality control of small-molecule combinatorial libraries. [Link]
-
Lazo, J. S., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
-
PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
-
Higashi, T., & Ogawa, S. (2017). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 135-143. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-throughput characterization and quality control of small-molecule combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 13. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 14. scilit.com [scilit.com]
- 15. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine. As a Senior Application Scientist, my focus is to move beyond mere procedural steps, delving into the causality behind common side reactions and offering field-proven strategies for their mitigation and resolution.
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the reductive amination of 2-bromo-5-(trifluoromethyl)benzaldehyde, is robust yet susceptible to several side reactions that can complicate purification and reduce yields. This guide is structured to address the most common issues encountered during this process in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific experimental outcomes and analytical results that deviate from the expected product, providing explanations and corrective actions.
Q1: My LC-MS analysis shows a significant peak with a mass of approximately 526.1 g/mol , nearly double the expected product mass (269.0 g/mol ). What is this impurity and how can it be removed?
A1: This high-molecular-weight peak is almost certainly the secondary amine dimer, N,N-bis[(2-bromo-5-(trifluoromethyl)phenyl)methyl]amine.
-
Causality: This side product forms when the desired primary amine product acts as a nucleophile, reacting with another molecule of the starting aldehyde. This forms a new imine intermediate, which is subsequently reduced to the secondary amine. This process, known as over-alkylation, is a common issue because the primary amine product is often more nucleophilic than the ammonia source used in the reaction.[1][2] The reaction cascade is as follows:
-
Desired Reaction: Aldehyde + NH₃ → Primary Amine
-
Side Reaction: Primary Amine + Aldehyde → Secondary Amine
-
-
Corrective Actions & Troubleshooting:
-
Stoichiometry Control: The most effective preventative measure is to use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or ammonium chloride). This statistically favors the reaction of the aldehyde with ammonia over the newly formed primary amine.[2][3]
-
Slow Addition: Adding the aldehyde slowly to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, further suppressing the formation of the secondary amine.
-
Purification: Separating the primary amine from the secondary amine can be challenging due to similar polarities.
-
Acid-Base Extraction: While both are basic, subtle pKa differences might be exploited with careful pH control, though this is often difficult.
-
Chromatography: Reversed-phase (C18) flash chromatography can be an effective method for separating polar amine compounds.[4]
-
Derivatization: For difficult separations, the primary amine can be selectively reacted with an agent like mesityl oxide to form a high-boiling adduct, allowing the secondary amine to be removed by distillation, followed by hydrolysis to recover the primary amine.[5]
-
-
Q2: My NMR analysis shows a clean product, but the mass spectrum indicates a mass of 190.1 g/mol , a loss of ~79 g/mol (the mass of Bromine). What is happening?
A2: This result indicates that a hydrodebromination side reaction has occurred, replacing the bromine atom on the aromatic ring with a hydrogen atom to yield (5-(trifluoromethyl)phenyl)methanamine.
-
Causality: The C-Br bond on the aromatic ring is susceptible to cleavage under certain reductive conditions. This is particularly common when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), especially under elevated hydrogen pressure or temperature.[6][7] Some strong hydride reagents can also induce this, although it is less common. The presence of bases can sometimes accelerate this process.
-
Corrective Actions & Troubleshooting:
-
Choice of Reducing Agent: Avoid harsh reduction conditions. For reductive aminations, milder and more chemoselective hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are strongly preferred as they selectively reduce the imine C=N bond without typically affecting the aryl halide.[8][9]
-
Catalyst Selection: If catalytic hydrogenation is the chosen route (e.g., for reducing a nitrile precursor), careful selection of the catalyst and conditions is critical. Using a less active catalyst or adding a catalyst poison can sometimes suppress hydrodehalogenation. However, switching to a chemical reduction method is often a more reliable solution.[6]
-
Q3: The reaction appears incomplete. I'm recovering starting aldehyde along with a major byproduct identified as (2-Bromo-5-(trifluoromethyl)phenyl)methanol. Why did the amination fail?
A3: This outcome indicates that the reduction of the starting aldehyde is outcompeting the desired reductive amination pathway.
-
Causality: The hydride reducing agent is directly reducing the aldehyde's carbonyl group to an alcohol. This happens for two primary reasons:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the ammonia source to form the imine is a reversible equilibrium.[10] If conditions do not favor imine formation (e.g., inadequate pH, presence of excess water), the aldehyde concentration remains high, making it available for direct reduction.
-
Non-Selective Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce both aldehydes and imines. If NaBH₄ is added before the imine has had sufficient time to form, it will readily reduce the more accessible aldehyde.[9]
-
-
Corrective Actions & Troubleshooting:
-
Use a Selective Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is a milder reducing agent that reacts much faster with the protonated iminium ion than with the neutral aldehyde, ensuring high selectivity for the desired reaction.[8][11]
-
Control pH: Reductive amination is often most efficient under weakly acidic conditions (pH 5-7). This pH range is a compromise: it's acidic enough to catalyze imine formation and protonate the imine to an iminium ion (the species that is actually reduced), but not so acidic that it deactivates the amine nucleophile. Acetic acid is a common additive.[11]
-
Allow Time for Imine Formation: When using less selective reagents like NaBH₄, a two-step, one-pot procedure is recommended. First, stir the aldehyde and ammonia source together for a period (e.g., 30-60 minutes) to allow the imine equilibrium to be established, then add the reducing agent.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which is the most reliable synthetic route for preparing this compound on a lab scale?
A1: For lab-scale synthesis focusing on product purity and predictable outcomes, the direct reductive amination of 2-bromo-5-(trifluoromethyl)benzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[11] This method offers excellent chemoselectivity, proceeds under mild conditions, and minimizes the risk of both over-alkylation and aldehyde reduction when proper stoichiometry is used.[8] While reduction of the corresponding benzonitrile with reagents like Lithium Aluminum Hydride (LAH) is also a viable route, it requires more stringent anhydrous conditions and careful workup procedures to manage reactive aluminum byproducts.[12][13][14]
Q2: How can I monitor the reaction's progress effectively?
A2: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting aldehyde is relatively non-polar. The primary amine product will have a much lower Rf value and may streak without a small amount of base (e.g., 1% triethylamine) in the eluent. The secondary amine byproduct will appear as a less polar spot (higher Rf) than the primary amine but more polar than the aldehyde. LC-MS is, of course, the definitive method for confirming the masses of all species in the reaction mixture.
Q3: Are there any specific safety precautions for this synthesis?
A3: Standard laboratory safety practices should be followed. The starting materials and product are irritants. Hydride reducing agents like NaBH(OAc)₃ react with water and acids to produce hydrogen gas, so reactions should be performed in a well-ventilated fume hood and quenched carefully. LAH, if used, is a particularly reactive and pyrophoric reagent that requires specialized handling under an inert atmosphere.[15]
Section 3: Key Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol details the recommended procedure using sodium triacetoxyborohydride.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 253.02 | 10.0 | 1.0 | 2.53 g |
| Ammonium Acetate | 77.08 | 100.0 | 10.0 | 7.71 g |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 1.5 | 3.18 g |
| Dichloroethane (DCE) | - | - | - | 50 mL |
| Acetic Acid | 60.05 | ~20.0 | ~2.0 | ~1.2 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-(trifluoromethyl)benzaldehyde (2.53 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).
-
Add 50 mL of dichloroethane (DCE) followed by acetic acid (1.2 mL, ~20 mmol). Stir the suspension for 30 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 5-10 minutes. The reaction may gently effervesce.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting aldehyde by TLC.
-
Workup:
-
Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via flash column chromatography or acid-base extraction as needed.
-
Section 4: Visual Diagrams
Reaction Pathway and Common Side Products
The following diagram illustrates the desired synthetic route to the primary amine and the competing pathways that lead to the most common side products.
Caption: Troubleshooting decision tree.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 20, 2026, from [Link]
-
Kerkerk, J., et al. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (2026). Avoiding Over-alkylation. Retrieved January 20, 2026, from [Link]
-
LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. Retrieved January 20, 2026, from [Link]
-
ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]
- Smith, L. A., Jr. (1981). U.S. Patent No. 4,306,068. U.S.
-
Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved January 20, 2026, from [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
Nicewicz, D. A., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
- Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
-
ResearchGate. (n.d.). Control experiments: hydrodebromination reaction was performed in the presence or in the absence of H2. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
-
Synfacts. (2023). Hydro(Deutero)dehalogenation of Aryl Bromides by Water as a Reductant and a Hydrogen Source. [Link]
-
Science of Synthesis. (n.d.). Catalytic Hydrodehalogenation Reactions. [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved January 20, 2026, from [Link]
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]
-
Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. teledyneisco.com [teledyneisco.com]
- 5. US4306068A - Process for separating primary and secondary amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 13. davuniversity.org [davuniversity.org]
- 14. Workup [chem.rochester.edu]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Purification of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine by Column Chromatography
Welcome to the technical support center for the purification of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the column chromatography purification of this key synthetic intermediate. Our goal is to equip you with the scientific rationale behind the purification strategy, enabling you to overcome common challenges and achieve high purity of your target compound.
Understanding the Challenge: The Basic Nature of the Amine
This compound is a primary amine, and its basic nature presents the primary challenge during purification by silica gel column chromatography. Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can strongly interact with basic compounds like your target amine, leading to a host of purification issues including:
-
Irreversible Adsorption: The amine can bind tightly to the silica gel, resulting in low or no recovery of the product from the column.
-
Tailing Peaks: Strong acid-base interactions lead to broad, elongated "tailing" of the elution band, which significantly reduces the separation efficiency and purity of the collected fractions.
-
Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive compounds.
To counteract these issues, a strategic approach is required to modulate the properties of the stationary and mobile phases.
The Purification Strategy: Taming the Silica
The most effective strategy to purify basic amines on silica gel is to neutralize the acidic silanol groups. This is typically achieved by adding a small amount of a volatile organic base to the mobile phase. Triethylamine (Et₃N) is the most common choice for this purpose. The triethylamine acts as a "competing base," effectively "coating" the acidic sites on the silica gel and preventing the target amine from binding too strongly. This allows for a more controlled elution and results in sharper, more symmetrical peaks.
An alternative, though less common, approach is to use a different stationary phase altogether, such as alumina (which is slightly basic) or a commercially available base-deactivated silica gel. However, for most applications, standard silica gel with a triethylamine-modified mobile phase provides a robust and cost-effective solution.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Before attempting a large-scale column purification, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between your target compound and any impurities, with an ideal retention factor (Rf) of 0.25-0.35 for the desired product.[1]
Materials:
-
Silica gel TLC plates (with UV indicator, e.g., F₂₅₄)
-
Crude this compound
-
Developing chamber
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (Et₃N)
-
UV lamp (254 nm)
-
Ninhydrin stain solution (for visualization)
Procedure:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.
-
Spot the TLC plate: Using a capillary tube, carefully spot the stock solution onto the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5-1% triethylamine .
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.
-
Optimize the solvent system: Adjust the polarity of the mobile phase to achieve the target Rf value.
-
If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
If the Rf is too high (spot moves too far), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).
-
dot graph TD { A[Start: Develop TLC] --> B{Rf of Target Compound?}; B --> |Too Low (<0.25)| C[Increase Mobile Phase Polarity]; B --> |Too High (>0.35)| D[Decrease Mobile Phase Polarity]; B --> |Ideal (0.25-0.35)| E[Proceed to Column Chromatography]; C --> A; D --> A; }
Caption: Workflow for TLC Method Development.
Column Chromatography Protocol
Once an optimal solvent system has been identified via TLC, you can proceed with the column purification.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimized mobile phase (containing 0.5-1% triethylamine)
-
Crude this compound
-
Collection tubes/flasks
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent in which it is soluble.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Maintain a constant flow rate. For flash chromatography, this can be accelerated using gentle air pressure.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions onto TLC plates and developing them.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
dot graph TD { A[Prepare Column] --> B[Load Sample]; B --> C[Elute with Mobile Phase]; C --> D[Collect Fractions]; D --> E{Analyze Fractions by TLC}; E --> |Pure| F[Combine Pure Fractions]; E --> |Impure| D; F --> G[Remove Solvent]; G --> H[Purified Product]; }
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Product is not eluting from the column. | 1. Mobile phase is not polar enough. 2. Strong interaction with silica gel due to insufficient triethylamine. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Ensure that 0.5-1% triethylamine is present in your mobile phase. You can also pre-treat the silica gel by flushing the column with a mobile phase containing triethylamine before loading your sample. |
| Product is eluting too quickly (with non-polar impurities). | 1. Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Broad, tailing peaks. | 1. Strong interaction with acidic silica gel. 2. Overloading the column with too much crude product. | 1. Increase the concentration of triethylamine in the mobile phase (up to 2%). 2. Use an appropriate amount of silica gel relative to your crude product (a general rule of thumb is a 30:1 to 50:1 ratio of silica to crude material by weight). |
| Poor separation of product from a close-running impurity. | 1. The chosen mobile phase does not provide sufficient selectivity. | 1. Try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider trying dichloromethane/methanol or a ternary mixture. 2. Use a longer column to increase the surface area for separation. 3. Run a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| The purified product is not clean (contains baseline impurities). | 1. The crude sample was not fully dissolved before loading. 2. Cracks or channels in the silica gel packing. | 1. Ensure your sample is completely dissolved before loading. If solubility is an issue, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column. 2. Repack the column carefully, ensuring a uniform and bubble-free slurry. |
Frequently Asked Questions (FAQs)
Q1: Why is my purified amine yellow or brown, and how can I remove the color?
A1: Amines, especially aromatic amines, can be susceptible to air oxidation, which can lead to the formation of colored impurities. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. If your purified product is colored, you may consider a second purification step, such as recrystallization or passing it through a short plug of activated carbon (though be mindful of potential product loss with the latter).
Q2: I see streaking on my TLC plate. What does this mean?
A2: Streaking on a TLC plate is often indicative of the same issues that cause tailing in column chromatography: strong interactions with the silica gel or overloading the plate with too much sample. Ensure you have added triethylamine to your TLC developing solvent and that you are not spotting too concentrated a solution.
Q3: Can I reuse my column?
A3: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications, as residual impurities from the previous run can contaminate your current purification. For routine purifications where the same compound is being isolated repeatedly, it may be acceptable after thorough washing.
Q4: What are the likely impurities I should be looking for?
A4: The most probable impurity is the unreacted starting material, 2-Bromo-5-(trifluoromethyl)benzonitrile, from the nitrile reduction synthesis. Depending on the reducing agent used (e.g., Lithium Aluminum Hydride or Borane), other potential side products could include over-reduced or partially reduced species. Careful analysis of your crude reaction mixture by TLC against a standard of the starting material is highly recommended.
Q5: What safety precautions should I take?
A5: this compound and its precursors may be harmful if swallowed, in contact with skin, or if inhaled.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). The reduction of nitriles and amides to amines using diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. Tips and Tricks for the Lab: Column Choices. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
ChemicalDesk.Com. (2011). TLC stains for amines. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Welcome to the dedicated technical support center for (2-Bromo-5-(trifluoromethyl)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common synthetic transformations involving this versatile but challenging building block. The unique structural features of this compound—a sterically hindered ortho-bromo substituent and a potent electron-withdrawing trifluoromethyl group—necessitate careful optimization of reaction conditions. This guide provides field-proven insights to help you navigate these challenges and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider in my reaction setup?
A1: The reactivity of this compound is governed by three main features:
-
The Aryl Bromide: This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The electron-withdrawing nature of the trifluoromethyl group can increase the susceptibility of the C-Br bond to oxidative addition in these reactions.[1]
-
The Trifluoromethyl Group (-CF3): This is a strong electron-withdrawing group, which has several implications. It reduces the electron density of the aromatic ring and lowers the basicity and nucleophilicity of the primary amine.[2][3] This can make reactions like amide bond formation more challenging.
-
The Primary Benzylamine: The -CH2NH2 group is a nucleophile and a base. Its reactivity is modulated by the electronic effects of the ring substituents. The ortho-bromo group also provides significant steric hindrance around the amine, which can impede its approach to electrophiles.
Q2: I am observing a significant amount of side products in my reaction. What are some common side reactions to be aware of?
A2: With a multi-functional molecule like this, several side reactions are possible depending on the reaction conditions:
-
Self-Coupling/Oligomerization: In cross-coupling reactions, homocoupling of the starting material can occur. With anilines, oxidative polymerization can also be a competing pathway.[4]
-
Dehalogenation: Under certain reductive conditions, the bromine atom can be replaced by a hydrogen atom.
-
Reactions involving the Trifluoromethyl Group: While generally stable, under harsh conditions or with specific reagents, the CF3 group can undergo transformations, though this is less common.[3]
Q3: What general safety precautions should I take when working with this compound?
A3: this compound and related halogenated, trifluoromethylated anilines should be handled with care. Assume the compound is an irritant to the skin, eyes, and respiratory system.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-N bond formation. However, their success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low or no yield. What are the likely causes and how can I fix it?
A: Low yield in Suzuki-Miyaura couplings with this substrate often points to issues with catalyst activation, suboptimal ligand choice, or an ineffective base.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst.[6][7]
-
Suboptimal Ligand: The steric hindrance from the ortho-bromo group and the electronic nature of the trifluoromethyl group demand a specific type of ligand.
-
Ineffective Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[7]
-
Solution: The strength and solubility of the base are key. For challenging couplings, stronger bases are often necessary. Ensure your base is finely ground and anhydrous if performing the reaction under anhydrous conditions.
-
Experimental Protocol: Suzuki-Miyaura Coupling Screening Conditions
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Condition C (Aqueous Conditions) |
| Palladium Source | Pd(PPh₃)₄ (3 mol%) | XPhos Pd G3 (3 mol%) | PdCl₂(dppf) (3 mol%) |
| Ligand | None | None | None |
| Base | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene (anhydrous) | Acetonitrile/H₂O (4:1) |
| Temperature | 90 °C | 110 °C | 85 °C |
Issue 2: Buchwald-Hartwig Amination Failure
Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What should I troubleshoot?
A: The primary amine on the starting material can complicate Buchwald-Hartwig reactions. It can act as a ligand for the palladium catalyst, potentially inhibiting its activity. Protection of the primary amine may be necessary. Furthermore, the inherent steric hindrance and electronic properties of the substrate require careful optimization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Troubleshooting Guide: Amide Bond Formation
The reduced nucleophilicity of the amine in this compound due to the electron-withdrawing trifluoromethyl group, combined with steric hindrance, often causes standard amide coupling protocols to fail.[9][10]
Q: My standard amide coupling protocol using HATU/DIPEA is failing to produce the desired amide with this compound. What alternative strategies can I employ?
A: Standard coupling reagents like HATU, HBTU, or EDC/HOBt often form activated species that are not reactive enough to overcome the high activation energy barrier imposed by the sterically hindered and electronically deactivated amine.[9] More potent activation methods are required.
Alternative Strategies for Hindered Amide Coupling:
-
Conversion to Acyl Halides: Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride is a highly effective strategy.[10]
-
Acyl Chlorides: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to the addition of the amine.
-
Acyl Fluorides: Reagents like XtalFluor-E or Deoxo-Fluor can be used for the in situ formation of acyl fluorides, which then react with the hindered amine, often at elevated temperatures.[9][10]
-
-
Use of Phosphonium-Based Reagents: Reagents like PyBOP or PyBrOP can be more effective than uronium-based reagents (like HATU) for difficult couplings.[9]
Experimental Protocol: Amide Coupling via Acyl Fluoride
-
To a solution of the carboxylic acid (1.2 equiv) in an anhydrous solvent like acetonitrile or DCM, add XtalFluor-E (1.3 equiv) and a mild base such as DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor by TLC or LC-MS until completion.
-
Perform an aqueous workup and purify the product by column chromatography.
Troubleshooting Guide: Reductive Amination
Reductive amination is a robust method for forming C-N bonds, but the choice of reducing agent is critical to avoid unwanted side reactions.
Q: I am performing a reductive amination with an aldehyde/ketone and this compound. What are the best reducing agents to use, and what should I be cautious of?
A: The key is to choose a reducing agent that selectively reduces the iminium intermediate formed in situ without reducing the starting carbonyl compound.
Recommended Reducing Agents:
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines/iminium ions. Tolerates a wide range of functional groups. | Can be moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions. | Highly toxic (releases HCN upon strong acidification). |
| Benzylamine-borane complex | Air-stable and can be used in protic or aprotic solvents.[11] | May require molecular sieves for efficient imine formation.[11] |
Cautions:
-
Avoid Harsh Reducing Agents: Stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) can reduce the starting aldehyde or ketone, leading to a mixture of products.
-
pH Control: For reagents like NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation and reduction.
Reductive Amination Workflow:
Caption: General workflow for one-pot reductive amination.
References
- BenchChem. (2025).
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
- BenchChem. (2025). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.
-
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2022). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]
-
MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- BenchChem. (2025).
-
ACS Publications. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. [Link]
-
Soton.ac.uk. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. [Link]
-
ACS Publications. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
PubMed. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine. [Link]
-
Royal Society of Chemistry. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science. [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. [Link]
-
National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
Semantic Scholar. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
PubMed. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. [Link]
-
ACS Publications. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
National Institutes of Health. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
ResearchGate. (n.d.). Scope of anilines. Reaction conditions: anilines (0.5 mmol), TMSCF3.... [Link]
- Google Patents. (n.d.).
-
Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
-
PubChem. (n.d.). (2-(Trifluoromethoxy)phenyl)methanamine. [Link]
-
Fisher Scientific. (2011). SAFETY DATA SHEET. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Stability and Handling of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine and its Derivatives
Welcome to the Technical Support Center for (2-Bromo-5-(trifluoromethyl)phenyl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these valuable chemical intermediates. By understanding the underlying chemical principles, you can mitigate degradation, ensure the integrity of your experiments, and accelerate your research endeavors.
Introduction
This compound is a substituted benzylamine containing both a bromine atom and a trifluoromethyl group on the aromatic ring. These functional groups impart unique electronic properties and steric influences, making this compound and its derivatives attractive scaffolds in medicinal chemistry and materials science. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, the inherent reactivity of the primary amine function, coupled with the electronic effects of the substituents, can lead to specific stability issues. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common problems encountered during the handling, storage, and use of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Sample Discoloration (Yellowing or Browning) Upon Storage
Q1: I've noticed my sample of this compound, which was initially a colorless to light yellow liquid, has turned yellow or brown over time. What is causing this, and is the material still usable?
A1: Discoloration is a common indicator of degradation in benzylamines. The primary causes are oxidation and reaction with atmospheric carbon dioxide.
-
Oxidative Degradation: Benzylamines can be susceptible to air oxidation, particularly in the presence of light.[2] The benzylic position is prone to radical formation, which can lead to the formation of imines and subsequently benzaldehydes and benzoic acids. These colored impurities contribute to the observed discoloration.
-
Reaction with Carbon Dioxide: Primary amines readily react with atmospheric CO2 to form carbamate salts.[2][3][4] While often colorless, these salts can alter the physical state of the sample (e.g., formation of solids) and can participate in further reactions, potentially leading to colored byproducts.
Is it still usable? The usability of a discolored sample depends on the extent of degradation and the tolerance of your specific application to impurities. It is highly recommended to assess the purity of the material by an appropriate analytical method (e.g., HPLC, GC-MS, or NMR) before use. For sensitive applications, purification by distillation or column chromatography may be necessary.
Workflow for Assessing and Mitigating Discoloration
Caption: Troubleshooting workflow for discolored benzylamine samples.
Issue 2: Inconsistent Reaction Yields and Formation of Unexpected Byproducts
Q2: I'm using this compound in a reaction, and I'm getting lower than expected yields and observing unknown peaks in my analytical data. What could be the cause?
A2: Inconsistent yields and byproduct formation often stem from the degradation of the starting amine or its reaction with atmospheric components.
-
Carbamate Formation: As mentioned, primary amines react with CO2 to form carbamic acids or carbamate salts.[3][4][5] This effectively reduces the concentration of the free amine available for your desired reaction, leading to lower yields. The carbamate itself may or may not be reactive under your reaction conditions, potentially leading to a stalled reaction.
-
Oxidative Impurities: If the amine has partially oxidized to the corresponding imine or aldehyde, these impurities can participate in side reactions. For example, the aldehyde can undergo reactions with the remaining amine to form new imines or other condensation products.[2]
Troubleshooting Steps:
-
Use Fresh or Purified Amine: Whenever possible, use a freshly opened bottle of the amine or purify older stock by distillation under reduced pressure.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and CO2.
-
Dry Solvents: Ensure that your reaction solvents are anhydrous. Water can facilitate both oxidation and certain side reactions.[3]
-
Reagent Addition Sequence: If your reaction involves a strong base, consider adding it to the reaction mixture before the amine to deprotonate any adventitious water.
Issue 3: Difficulty in Purification and Isolation of Derivatives
Q3: I've successfully reacted my this compound derivative, but I'm struggling with its purification. The compound seems to be degrading on my silica gel column.
A3: The basicity of the amine functionality can lead to issues during silica gel chromatography.
-
Interaction with Silica: The slightly acidic nature of standard silica gel can lead to strong adsorption of basic compounds like amines. This can result in tailing peaks, poor separation, and in some cases, on-column degradation.
-
Hydrolysis of Sensitive Derivatives: If your derivative contains labile functional groups (e.g., certain esters or amides), the residual water content and acidity of the silica gel can promote hydrolysis during purification.
Strategies for Improved Purification:
-
Base-Washed Silica: Neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent). This will deactivate the acidic sites on the silica and improve the chromatography of basic compounds.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column for your purification.
-
Acid/Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic amine into the aqueous layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your product back into an organic solvent. This can remove many non-basic impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method that avoids the potential pitfalls of chromatography.
Storage and Handling Recommendations
To maintain the integrity of this compound and its derivatives, adhere to the following storage and handling protocols:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Prevents oxidation and reaction with atmospheric CO2.[2][6] |
| Temperature | Store in a cool, dry place. Refrigeration is recommended. | Reduces the rate of degradation reactions. |
| Container | Use amber glass bottles or other light-protective containers. | Minimizes exposure to light, which can catalyze oxidation. |
| Handling | Handle in a well-ventilated area or a fume hood.[7][8] | Avoid inhalation of vapors. |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, safety glasses, and a lab coat.[7][8] | The compound is corrosive and can cause skin and eye burns.[6] |
Visualizing Degradation: The Carbamate Pathway
The reaction of primary amines with atmospheric CO2 is a key degradation pathway. The following diagram illustrates the initial steps of this process.
Caption: Reaction of the primary amine with atmospheric CO2.
This initial reaction can be reversible, but the formation of the carbamate salt effectively sequesters the free amine, impacting subsequent reactions.[4][9]
Conclusion
While this compound and its derivatives are powerful tools in chemical synthesis, their inherent reactivity necessitates careful handling and an awareness of potential stability issues. By implementing the troubleshooting strategies and handling protocols outlined in this guide, researchers can ensure the quality of their starting materials, improve experimental reproducibility, and confidently advance their scientific objectives.
References
-
Journal of Medicinal Chemistry. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]
-
Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. [Link]
-
Journal of the American Chemical Society. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. [Link]
-
MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. [Link]
-
PrepChem.com. (n.d.). Preparation of benzylamine. [Link]
-
ResearchGate. (1975). Kinetics of Carbamate Formation and Breakdown. [Link]
-
Journal of the American Chemical Society. (2019). Carbon Dioxide-Mediated C(sp2)–H Arylation of Primary and Secondary Benzylamines. [Link]
-
ResearchGate. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. [Link]
-
MDPI. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Chinese Chemical Society. (2022). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Chinese Chemical Society. (2022). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. [Link]
- Google Patents. (n.d.). US5210303A - Process for producing benzylamines.
-
PubChem. (n.d.). Benzylamine. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Bromo-5-(trifluoromethyl)phenyl)methanamine. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the successful workup and purification of reactions involving this versatile chemical intermediate. The unique electronic properties conferred by the bromo and trifluoromethyl substituents necessitate a nuanced approach to reaction workups. This document is designed to equip you with the expertise to navigate these challenges effectively.
Introduction to the Challenges
This compound is a primary benzylic amine, a structural motif common in medicinal chemistry. Its workup procedures are primarily governed by the basicity of the amine functional group. However, the presence of a bromine atom and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring can influence its reactivity and solubility, presenting unique challenges during extraction and purification. This guide will address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for separating this compound from a neutral or acidic reaction mixture?
A1: The most effective and widely used method is an acid-base extraction . This technique leverages the basicity of the amine to move it from an organic phase to an aqueous phase, thereby separating it from non-basic components. The fundamental principle is the conversion of the water-insoluble neutral amine into a water-soluble salt by treatment with an acid.
Q2: What is the predicted pKa of the conjugate acid of this compound, and why is it important?
-
Causality: The electron-withdrawing trifluoromethyl and bromo groups decrease the electron density on the nitrogen atom, making it a weaker base. Consequently, its conjugate acid is a stronger acid (i.e., has a lower pKa).
This is critically important for selecting the appropriate pH for extraction. To ensure complete protonation and transfer into the aqueous phase, the pH of the aqueous solution should be at least 2 pH units below the pKa of the conjugate acid. A 1M solution of hydrochloric acid (pH ≈ 0) is a standard and effective choice.
Q3: I've performed an acidic wash, but my product yield is low. Where did my amine go?
A3: There are several possibilities to consider:
-
Incomplete Extraction: Ensure you have used a sufficient volume of acidic solution and have shaken the separatory funnel vigorously to maximize the surface area for the acid-base reaction. Perform multiple extractions (e.g., 3 x volume of 1M HCl) for quantitative transfer.
-
Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap your product, preventing clear separation. (See Troubleshooting Guide: Emulsions).
-
Precipitation of the Hydrochloride Salt: The hydrochloride salt of this compound may have limited solubility in the aqueous or organic phase, leading to precipitation at the interface. If a solid is observed, it should be isolated, as it may be your desired product salt.
Q4: How do I recover my amine from the acidic aqueous phase?
A4: To recover the free amine, you must basify the acidic aqueous extract.
-
Cool the aqueous solution in an ice bath to manage the exotherm of the neutralization.
-
Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is greater than 10. This will deprotonate the ammonium salt and regenerate the neutral, water-insoluble amine.
-
The free amine will often appear as a cloudy precipitate or an oil.
-
Extract the free amine back into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Guides
Issue 1: Persistent Emulsion During Extraction
Symptoms: The organic and aqueous layers fail to separate cleanly after shaking, forming a thick, opaque layer at the interface.
Causality: Emulsions are often caused by the presence of fine particulate matter or amphiphilic molecules that stabilize the interface between the two immiscible liquids.
Solutions:
| Method | Protocol | Rationale |
| Brine Wash | Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel and gently rock the funnel. | The increased ionic strength of the aqueous phase helps to break up the emulsion by "salting out" the organic components. |
| Filtration through Celite® | Filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. | This physically removes the fine particulates that are often the cause of the emulsion. |
| Solvent Evaporation | If the emulsion is particularly stubborn, it may be beneficial to evaporate the organic solvent and then re-dissolve the residue in a different extraction solvent. | A change in the organic solvent can alter the interfacial tension and break the emulsion. |
| Patience | Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to a few hours). | Gravity can sometimes be sufficient to allow for the slow separation of the layers. |
Issue 2: Product Streaking on Silica Gel TLC/Column Chromatography
Symptoms: During thin-layer chromatography (TLC) analysis or column chromatography, the product spot appears as a long, vertical streak rather than a tight, round spot.
Causality: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic behavior.
Solutions:
| Method | Protocol | Rationale |
| Amine Additive in Eluent | Add a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to the eluent system (typically 0.5-1% v/v). | The added amine competes with the product for the active sites on the silica gel, leading to sharper peaks and reduced streaking. |
| Use of Basic Alumina | Substitute silica gel with basic or neutral alumina as the stationary phase. | Alumina has a less acidic surface and is often more suitable for the chromatography of basic compounds. |
| Reverse-Phase Chromatography | If available, utilize reverse-phase chromatography (e.g., C18 silica) with an appropriate mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or ammonia). | The separation mechanism is based on hydrophobicity rather than polar interactions with an acidic stationary phase. |
Experimental Protocols
Protocol 1: Standard Acid-Base Workup for a Reaction Mixture
This protocol assumes the reaction has been completed and the reaction solvent is a water-immiscible organic solvent (e.g., DCM, ethyl acetate, toluene).
-
Quenching (if necessary): If the reaction contains reactive reagents (e.g., organometallics, hydrides), quench the reaction mixture cautiously by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).
-
Dilution: Dilute the reaction mixture with the organic solvent used for the reaction.
-
Acidic Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of 1M HCl.
-
Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl two more times.
-
Combine all the acidic aqueous extracts. The product is now in the aqueous phase as its hydrochloride salt.
-
-
Basification and Re-extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 2M NaOH with stirring until the pH of the solution is >10 (check with pH paper).
-
Extract the now basic aqueous solution with three portions of a fresh organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic extracts with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Protocol 2: Workup for an N-Acylation or N-Sulfonylation Reaction
In this scenario, the product is a neutral amide or sulfonamide, and the goal is to remove any unreacted this compound.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Acidic Wash:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted amine).
-
Saturated aqueous NaHCO₃ (to remove any acidic byproducts and neutralize residual acid).
-
Brine (to remove residual water).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude amide or sulfonamide product.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for isolating the amine product.
Diagram 2: Troubleshooting Decision Tree for Emulsions
Caption: Decision tree for resolving emulsions.
References
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. Available at: [Link]
-
PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. Available at: [Link]
-
Acid-Base Extraction of Benzil and Benzoic Acid. YouTube. Available at: [Link]
- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
White Rose eTheses Online. The Continuous Extraction of Carboxylic Acids and Amines. Available at: [Link]
-
NIH. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Available at: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]
-
Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]
-
Quora. For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction.... Available at: [Link]
-
ResearchGate. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Available at: [Link]
Technical Support Center: NMR Analysis of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine Reactions
Welcome to the technical support center for the analysis of reactions involving (2-Bromo-5-(trifluoromethyl)phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound and require robust methods for identifying and characterizing byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common issues encountered during synthesis and provide troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm performing a reductive amination with this compound and an aldehyde/ketone. My ¹H NMR spectrum shows my desired product, but also a significant set of signals including a singlet around 8.4 ppm. What could this be?
A1: The singlet appearing in the region of 8.3-8.9 ppm is highly characteristic of an imine proton (-N=CH-). This indicates the formation of an N-benzylidene benzylamine-type byproduct through the oxidative homocoupling of your starting benzylamine.[1][2] This side reaction can be catalyzed by trace metals or exposure to atmospheric oxygen, particularly at elevated temperatures.[3]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to eliminate potential catalytic impurities.
-
Temperature Control: If possible, conduct the reaction at lower temperatures. While this may slow down the desired reaction, it can significantly reduce the rate of oxidative byproduct formation.
-
NMR Confirmation: To confirm the imine, look for the corresponding benzylic protons (CH₂-N=) which typically appear as a singlet around 4.8 ppm.[1][2]
Q2: My reaction mixture shows a new singlet in the ¹⁹F NMR spectrum, slightly shifted from the parent compound's CF₃ signal. What could this indicate?
A2: A new singlet in the ¹⁹F NMR spectrum suggests a modification to the aromatic ring or the benzylic position that alters the electronic environment of the trifluoromethyl group. A common and often overlooked byproduct is the hydrodehalogenation of the starting material or product, where the bromine atom is replaced by a hydrogen. This can occur under various reductive conditions, especially with certain metal catalysts like palladium.[4][5]
Troubleshooting and Identification Workflow:
The workflow below outlines the process for identifying a potential hydrodehalogenation byproduct.
Caption: Experimental workflow for NMR-based byproduct identification.
References
-
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega.[Link]
-
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Chemistry – A European Journal.[Link]
-
Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate.[Link]
-
Convenient and clean synthesis of imines from primary benzylamines. Organic & Biomolecular Chemistry.[Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.[Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR.[Link]
-
Convenient and Clean Synthesis of Imines from Primary Benzylamines. Royal Society of Chemistry.[Link]
-
Catalytic hydrodehalogenation of aryl halides, reduction of nitroarenes. Applied Catalysis B: Environmental.[Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Chemical Science.[Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters.[Link]
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[Link]
-
Spectral and kinetic studies of imine product formation in the oxidation of p-(N,N-dimethylamino)benzylamine analogues by monoamine oxidase B. Biochemistry.[Link]
-
Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications.[Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules.[Link]
-
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate.[Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.[Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation in the Presence of VO(Hhpic)2 Catalyst. ResearchGate.[Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.[Link]
-
Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry.[Link]
-
Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate.[Link]
-
19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate.[Link]
-
Supporting Information for. Royal Society of Chemistry.[Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Human Metabolome Database.[Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison.[Link]
-
Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides. University of Florida.[Link]
-
NMR Chart. University of California, Los Angeles.[Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences.[Link]
-
Myers Chem 115. Harvard University.[Link]
-
Supporting Information. Royal Society of Chemistry.[Link]
-
Amine alkylation. Wikipedia.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
improving the regioselectivity of reactions with (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Technical Support Center: (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving regioselectivity in reactions involving this versatile but complex building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems encountered during experiments, offering step-by-step solutions grounded in mechanistic understanding.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving poor yields of the C-Br coupled product. I'm observing significant side products from N-arylation or starting material decomposition. What is happening and how can I improve the selectivity?
This is a frequent challenge arising from the two competing reactive sites: the C-Br bond, which is targeted for oxidative addition to the palladium catalyst, and the primary amine, which can act as a nucleophile or a ligand, leading to undesired C-N coupling or catalyst inhibition.
Root Cause Analysis:
-
Competitive Binding: The primary amine can coordinate to the palladium center, competing with the phosphine ligands and potentially hindering the catalytic cycle.
-
Competing Nucleophilicity: In Buchwald-Hartwig type reactions, the amine of one molecule can react with the activated aryl bromide of another, leading to oligomerization.[1][2]
-
Base-Mediated Decomposition: Strong bases can promote side reactions if not carefully selected.
Solutions & Protocols:
-
Protect the Amine: This is the most robust strategy to ensure selectivity. By temporarily masking the amine, you eliminate its nucleophilicity and coordinating ability.
-
Recommended Protecting Group: The tert-butyloxycarbonyl (Boc) group is ideal. It is stable to the basic conditions of most cross-coupling reactions and can be easily removed under acidic conditions.
Experimental Protocol: Boc Protection
-
Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (TEA, 1.2 equiv) or N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify by column chromatography to yield tert-butyl ((2-bromo-5-(trifluoromethyl)phenyl)methyl)carbamate.
-
-
Optimize Ligand and Catalyst: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally accelerate the reductive elimination step and can favor the desired C-C or C-N coupling over side reactions.
-
Select the Right Base and Solvent:
Troubleshooting Workflow Diagram:
Caption: Troubleshooting poor regioselectivity.
Question 2: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on the ring, but I'm getting a mixture of isomers. How can I direct the substitution to a specific position?
Controlling electrophilic aromatic substitution (EAS) on this polysubstituted ring requires a careful analysis of the directing effects of the existing groups.
Analysis of Directing Effects:
-
-CH₂NH₂ (or -CH₂NH₃⁺ under acidic conditions): The aminomethyl group is activating and ortho, para-directing. However, under the strongly acidic conditions often used for EAS, it will be protonated to -CH₂NH₃⁺, which is a deactivating, meta-directing group.
-
-Br: The bromo group is deactivating but is an ortho, para-director due to resonance stabilization of the intermediate carbocation.[7]
-
-CF₃: The trifluoromethyl group is a very strong deactivating group and is a meta-director.[8][9]
The regiochemical outcome is a result of the interplay of these effects:
-
Position 4 (para to -CH₂NH₂): Activated by the aminomethyl group, directed para by the bromo group. This is a likely position for substitution under neutral or basic conditions.
-
Position 6 (ortho to -CH₂NH₂): Activated by the aminomethyl group, but sterically hindered by the adjacent bromo group.
-
Position 3 (meta to -CH₂NH₂): Strongly deactivated by the adjacent -CF₃ group.
Strategies for Control:
-
Control the Protonation State of the Amine: The most powerful tool you have is controlling the reaction's pH.
-
To direct ortho/para to the amine: Use non-acidic or mildly basic conditions. For example, use NBS in DMF for bromination rather than Br₂/FeBr₃. This keeps the amine in its activating, freebase form.
-
To direct meta to the amine: Use strongly acidic conditions (e.g., HNO₃/H₂SO₄ for nitration). This protonates the amine, making it a meta-director. The substitution will likely occur at position 4, which is meta to the -CH₂NH₃⁺ group and also directed para by the bromine.
-
-
Use a Protecting Group: Protecting the amine as an amide (e.g., acetamide) transforms it into a moderately activating, ortho, para-directing group that is less sensitive to acid. This can provide cleaner outcomes than the free amine.
Caption: Summary of substituent directing effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trifluoromethyl group in directing reactivity?
The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[10] Its primary roles are:
-
Deactivation: It strongly deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density.[9]
-
Meta-Direction: For electrophilic substitution, it directs incoming electrophiles to the positions meta to itself (positions 3 and 5).[8]
-
Increased Electrophilicity: It increases the electrophilicity of the C-Br bond, making it more susceptible to oxidative addition in palladium-catalyzed reactions.
Q2: When is it absolutely necessary to protect the primary amine?
Protection is highly recommended in the following scenarios:
-
Palladium-Catalyzed Cross-Coupling: To prevent catalyst inhibition and self-coupling side reactions. While some modern catalyst systems show tolerance for free amines, protection guarantees higher yields and cleaner reaction profiles.[3]
-
Reactions with Strong Bases: To prevent deprotonation of the N-H protons.
-
Reactions with Acylating or Alkylating Agents: When you want to selectively modify another part of the molecule without N-acylation or N-alkylation.
Q3: Which protecting groups are most suitable for the methanamine moiety?
The choice depends on the stability required for subsequent steps.
| Protecting Group | Abbreviation | Stability | Common Deprotection |
| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis. Labile to acid. | TFA in DCM; HCl in Dioxane |
| Carboxybenzyl | Cbz | Stable to acid. Labile to hydrogenolysis. | H₂, Pd/C |
| Allyloxycarbonyl | Alloc | Stable to acid and base. | Pd(PPh₃)₄, nucleophile (e.g., dimedone) |
Boc is the most common and versatile choice for this substrate, especially for cross-coupling reactions.
Q4: Can I perform a directed ortho-metalation (DoM) on this molecule?
Directed ortho-metalation is challenging. The most acidic proton is likely the one on the amine. Using a strong organolithium base like n-BuLi would deprotonate the amine first. Even with a protected amine (e.g., as a pivalamide), the bromine atom is a powerful directing group for lithium-halogen exchange, which is typically much faster than deprotonation of an aromatic C-H bond. Therefore, you are far more likely to achieve lithium-halogen exchange at the C-Br bond than a selective ortho-lithiation at position 3 or 6.[11][12]
References
-
Ali, S., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. PMC. [Link]
-
Roos, E. C., et al. (1996). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]
-
Harris, M. C., et al. (2001). Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines. PubMed. [Link]
-
Wang, N-X., et al. (2007). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. [Link]
-
LibreTexts. (2021). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Pal, M., et al. (2003). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. ResearchGate. [Link]
-
Wikipedia. (2023). Directed ortho metalation. [Link]
-
LibreTexts. (2020). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Zhang, X., et al. (2020). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
-
University of Illinois. (n.d.). Directed (ortho) Metallation. [Link]
-
Garro-Helion, F., et al. (1993). Mild and selective palladium(0)-catalyzed deallylation of allylic amines. ACS Publications. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
The Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Do, H.-Q., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
-
St John-Campbell, S., et al. (2019). Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. ResearchGate. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Guide to the Biological Activity of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine Derivatives as Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Tissue-Selective Androgen Receptor Modulation
The androgen receptor (AR) is a crucial therapeutic target for a range of conditions, from muscle-wasting diseases and osteoporosis to hypogonadism.[1][2] Traditional androgen therapies, primarily based on testosterone and its synthetic derivatives (anabolic-androgenic steroids or AAS), have been limited by their lack of tissue selectivity. While effectively promoting anabolic effects in muscle and bone, they also induce significant androgenic side effects in tissues like the prostate, skin, and vocal cords.[3][4] This is largely due to the systemic nature of their action and, in the case of testosterone, its conversion to the more potent androgen dihydrotestosterone (DHT) by the enzyme 5α-reductase in certain tissues.[3]
The limitations of AAS spurred the development of nonsteroidal Selective Androgen Receptor Modulators (SARMs).[2][5] These compounds are designed to interact with the AR in a tissue-specific manner, eliciting the desired anabolic effects while minimizing unwanted androgenic actions.[1] The core principle behind SARM selectivity lies in their unique chemical structures, which, upon binding to the AR, induce conformational changes that differ from those induced by steroidal androgens. This differential conformation influences the recruitment of co-regulatory proteins to the AR complex, leading to tissue-specific gene expression.
The (2-Bromo-5-(trifluoromethyl)phenyl)methanamine scaffold is a key building block in the synthesis of a promising class of nonsteroidal SARMs. The trifluoromethyl group is a particularly important feature in medicinal chemistry, as it can enhance metabolic stability, increase lipophilicity for better cell permeability, and improve binding affinity to the target protein.
Comparative Analysis of Biological Activity: SARMs vs. Anabolic Steroids
The primary advantage of SARMs lies in their improved anabolic-to-androgenic ratio compared to traditional steroids.[6][7] While testosterone has a ratio of approximately 1:1, many SARMs exhibit ratios significantly favoring anabolic activity, with some reported to be as high as 90:1.[6][8] This translates to a greater therapeutic window, allowing for the desired muscle and bone-building effects with a reduced risk of prostate enlargement, acne, and other androgenic side effects.[1]
Androgen Receptor Binding Affinity
The initial step in the mechanism of action for both SARMs and AAS is binding to the androgen receptor. The affinity of a compound for the AR is a key determinant of its potency. The following table compares the AR binding affinities (Ki) of several nonsteroidal SARMs, including those with a trifluoromethylphenyl moiety, with the natural androgen DHT and a synthetic steroid.
| Compound | Chemical Class | Androgen Receptor Binding Affinity (Ki) [nM] |
| Dihydrotestosterone (DHT) | Steroidal Androgen | ~0.2-0.5 |
| S-23 | Nonsteroidal SARM (Arylpropionamide derivative) | 1.7 |
| MK-0773 | Nonsteroidal SARM | 31 |
| Bicalutamide | Nonsteroidal Antiandrogen | ~159 |
Note: Data compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
In Vivo Potency and Tissue Selectivity: The Hershberger Assay
The gold standard for evaluating the in vivo anabolic and androgenic activity of SARMs is the Hershberger assay.[9][10] This assay utilizes castrated male rats to eliminate the influence of endogenous androgens. The animals are treated with the test compound, and the weights of key anabolic (levator ani muscle) and androgenic (ventral prostate and seminal vesicles) tissues are measured. The dose required to produce 50% of the maximal effect (ED50) is a measure of potency.
The following table presents a comparative overview of the in vivo activity of a representative SARM, RAD140, and the steroidal androgen, testosterone propionate (TP).
| Compound | Anabolic Tissue (Levator Ani) ED50 [mg/kg] | Androgenic Tissue (Prostate) ED50 [mg/kg] | Anabolic/Androgenic Ratio |
| RAD140 | ~0.1 | >10 | >100:1 |
| Testosterone Propionate (TP) | ~0.5 | ~0.5 | 1:1 |
As the data illustrates, RAD140 demonstrates significantly greater potency in stimulating muscle growth compared to its effect on the prostate, highlighting the remarkable tissue selectivity achievable with nonsteroidal SARMs.[11]
Experimental Protocols
Synthesis of a Representative (Trifluoromethyl)phenyl-Containing SARM: SARM 2f
This protocol outlines the synthesis of 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile (SARM 2f), a novel SARM candidate.[12]
Workflow Diagram:
Caption: Synthetic pathway for SARM 2f.
Step-by-Step Methodology: [12][13]
-
Methylation: 3-trans-Hexenoic acid is methylated using sulfuric acid in methanol at room temperature for 12 hours to yield methyl 3-trans-hexenoate.
-
Epoxidation: The resulting ester is treated with meta-chloroperbenzoic acid (mCPBA) and sodium bicarbonate in dichloromethane at 0°C to room temperature for 12 hours to form the corresponding epoxide.
-
Ring Opening: The epoxide is then opened using lithium bromide and magnesium perchlorate in acetonitrile at room temperature for 3 hours to produce the bromohydrin intermediate.
-
Azide Formation: The bromohydrin is converted to the azido intermediate by reacting with sodium azide in dimethyl sulfoxide at 40°C for 72 hours.
-
Reduction: The azide is reduced to the primary amine using palladium on carbon and hydrogen gas in methanol at room temperature for 4 hours.
-
Buchwald-Hartwig Amination: The final step involves a palladium-catalyzed cross-coupling reaction between the amino alcohol intermediate and 4-iodo-2-(trifluoromethyl)benzonitrile using Pd(dba)2 and Xantphos as the catalyst and ligand in 1,4-dioxane at 120°C for 12 hours to afford SARM 2f.
In Vivo Evaluation: The Hershberger Bioassay
This protocol provides a standardized method for assessing the androgenic and anabolic activity of a test compound.[9][10][14]
Workflow Diagram:
Caption: Workflow for the Hershberger bioassay.
Step-by-Step Methodology: [9][14][15][16]
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Acclimation: The animals are allowed to acclimate for a period of at least 7 days.
-
Dosing: The castrated rats are then treated daily for 10 consecutive days with the test compound, a vehicle control, and a positive control (e.g., testosterone propionate).
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Collection: The following tissues are carefully dissected and weighed:
-
Anabolic: Levator ani muscle
-
Androgenic: Ventral prostate, seminal vesicles (including coagulating glands and fluids)
-
-
Data Analysis: The weights of the tissues from the test compound group are statistically compared to the vehicle control group. A significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the ventral prostate and/or seminal vesicles indicates androgenic activity.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of nonsteroidal SARMs. Their ability to selectively activate the androgen receptor in anabolic tissues while sparing androgenic tissues offers a significant therapeutic advantage over traditional anabolic steroids. The trifluoromethylphenyl moiety is a key structural feature that contributes to their favorable pharmacological properties.
The comparative data presented in this guide clearly demonstrates the superior tissue selectivity of SARMs. The detailed experimental protocols for synthesis and in vivo evaluation provide a framework for researchers to further explore and optimize these compounds.
Future research in this area will likely focus on the development of next-generation SARMs with even greater tissue selectivity and improved pharmacokinetic profiles. A deeper understanding of the molecular mechanisms underlying SARM tissue specificity, including the role of AR coregulators, will be crucial for the rational design of novel therapeutics for a wide range of clinical applications.
References
-
TransformYou. (n.d.). SARMs: Ligandrol & Ostarine. Retrieved from [Link]
-
Douma, G. (2018). Selective Androgen Receptor Modulators (SARMs): A Mini-Review. Lupine Publishers. Retrieved from [Link]
-
Wikipedia. (2023). Selective androgen receptor modulator. Retrieved from [Link]
-
Inside Bodybuilding. (2023, February 13). SARMs vs. Steroids: What Are Their Similarities and Differences?. Retrieved from [Link]
-
Regenx Health. (2020, January 3). The Novel Use of SARMS & Nandrolone with Testosterone Therapy in Men's' Health. Retrieved from [Link]
- A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5-Alpha Reductase Proteins. ACS Omega.
- Schmidt, A., et al. (2010). Discovery of the Selective Androgen Receptor Modulator MK-0773 Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology. The Journal of biological chemistry.
-
Quora. (2021, October 3). What are the differences between SARMS and anabolic steroids? Will SARMS give the same results for muscle mass?. Retrieved from [Link]
- Miller, C. P., et al. (2010). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS medicinal chemistry letters.
- Lee, J., & Lee, B. (2015). Comparative safety evaluation of selective androgen receptor modulators and anabolic androgenic steroids. Expert opinion on drug safety.
- Binding (Ki) and IC50 values for different cancer cell lines produced by androgen receptor.
- Selective androgen receptor modulators in preclinical and clinical development.
-
Inside Bodybuilding. (2023, February 13). SARMs vs. Steroids: What Are Their Similarities and Differences?. Retrieved from [Link]
- Selective Androgen Receptor Modulators (SARMs) Negatively Regulate Triple-Negative Breast Cancer Growth and Epithelial:Mesenchymal Stem Cell Signaling.
- Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f.
- Owens, W., et al. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Environmental health perspectives.
- DEVELOPMENT OF A CURATED HERSHBERGER D
- In vivo Hershberger Assay. EPA.
- Walpurgis, K., et al. (2020). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules (Basel, Switzerland).
- Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305.
- Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male r
- Hershberger Assay OCSPP Guideline 890.1400 Standard Evaluation Procedure (SEP) ENDOCRINE DISRUPTOR SCREENING PROGRAM. EPA.
- Negro-Vilar, A. (2008). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry.
- Jones, A., et al. (2009). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. Endocrinology.
- Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. PMC.
Sources
- 1. Comparative safety evaluation of selective androgen receptor modulators and anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. swolverine.com [swolverine.com]
- 4. regenxhealth.com [regenxhealth.com]
- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. PEDs and the Olympics: The Allure of SARMs [thermofisher.com]
- 7. transformyou.com [transformyou.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
A Comparative Guide to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine and Its Analogs in Medicinal Chemistry
This guide provides a comprehensive comparative analysis of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine and its analogs for researchers, scientists, and professionals in drug development. We will delve into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this class of compounds, supported by experimental data and established scientific principles.
Introduction
This compound is a substituted benzylamine that serves as a valuable building block in medicinal chemistry. Its structural features—a bromine atom, a trifluoromethyl group, and a primary amine on a benzyl scaffold—provide a unique combination of properties that are highly sought after in the design of novel therapeutic agents.
The trifluoromethyl (-CF3) group is a particularly important moiety in modern drug design. It can enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets.[1][2] The strategic placement of a bromine atom offers a site for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[3] The primary amine group is a key pharmacophoric feature, capable of forming crucial interactions with biological targets.[1]
This guide will explore the synthesis of the parent compound and its analogs, compare their physicochemical and biological properties, and discuss their potential applications based on structure-activity relationship (SAR) studies of related molecules.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs typically involves multi-step sequences starting from commercially available materials. A common synthetic approach is the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
General Synthetic Workflow:
Below is a generalized workflow for the synthesis of substituted benzylamines, which can be adapted for this compound.
Sources
A Comparative Guide to the Structural Validation of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
For professionals in pharmaceutical research and development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a procedural step; it is the bedrock of safety, efficacy, and regulatory compliance. The molecule (2-Bromo-5-(trifluoromethyl)phenyl)methanamine serves as a critical building block in the synthesis of numerous pharmaceutical candidates. Its precise atomic arrangement—the ortho-bromo and meta-trifluoromethyl substitution pattern relative to the benzylic amine—is pivotal to its reactivity and the ultimate biological activity of the final API.
This guide provides an in-depth, comparative framework for the structural validation of this compound. We will move beyond a simple recitation of techniques to explain the causality behind our analytical choices. By integrating data from orthogonal methods, we will construct a self-validating system that provides irrefutable proof of structure and purity, distinguishing the target compound from its potential isomers and process-related impurities.
The Analytical Imperative: Why a Multi-Pronged Approach is Essential
The validation of this compound presents a distinct analytical challenge. The goal is to confirm not just the presence of all constituent atoms but their precise connectivity and spatial arrangement. A single analytical technique is insufficient as it provides only one perspective on the molecule's identity. For instance, while Mass Spectrometry can confirm the elemental composition, it cannot definitively distinguish between structural isomers. Therefore, a multi-modal strategy, leveraging spectroscopy and chromatography, is the industry standard for comprehensive characterization.[1][2]
The core workflow for structural validation is a process of gathering and integrating evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and only when all pieces align can the structure be confirmed with high confidence.
Part 1: Spectroscopic Elucidation – The Structural Blueprint
Spectroscopic techniques probe the molecule's interaction with electromagnetic radiation, providing direct information about its atomic and electronic structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁹F), we can map out the molecular skeleton and the environment of each atom.[2]
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring atoms. For our target compound, we expect to see distinct signals for the three aromatic protons, the benzylic CH₂ group, and the amine NH₂ protons. The key diagnostic is the coupling pattern of the aromatic protons, which confirms the 1,2,4-substitution pattern.
-
¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms. The presence of a signal corresponding to the CF₃ group (typically a quartet due to C-F coupling) and the correct number of aromatic and aliphatic carbons is a critical confirmation point.
-
¹⁹F NMR (Fluorine NMR): This is a highly specific technique for fluorine-containing compounds. A single, sharp signal will confirm the presence of the -CF₃ group and its chemical environment.[3]
Comparative Analysis: Distinguishing Isomers
To illustrate the power of NMR, let's compare the expected ¹H NMR aromatic signals of our target compound with a potential isomeric impurity, (4-Bromo-3-(trifluoromethyl)phenyl)methanamine .
| Feature | Target: this compound | Isomer: (4-Bromo-3-(trifluoromethyl)phenyl)methanamine | Rationale for Difference |
| Aromatic Proton 1 | Doublet (d) | Doublet (d) | The number of adjacent protons dictates the primary splitting. |
| Aromatic Proton 2 | Doublet of doublets (dd) | Doublet of doublets (dd) | Both have two non-equivalent neighboring protons. |
| Aromatic Proton 3 | Singlet-like (s) or narrow doublet | Singlet-like (s) or narrow doublet | Protons adjacent to the bulky CF₃ group often show minimal coupling. |
| Predicted Coupling Constants (J-values) | J ≈ 8.5 Hz (ortho), J ≈ 2.5 Hz (meta) | J ≈ 8.0 Hz (ortho), J ≈ 2.0 Hz (meta) | The specific J-values are fingerprints of the proton-proton distances and angles, which differ between isomers.[4] |
| Chemical Shifts (δ) | Protons will have distinct, predictable chemical shifts based on the anisotropic effects of Br and CF₃. | The chemical shifts will be significantly different due to the altered positions of the electron-withdrawing groups. | The electronic environment of each proton is unique to the isomer. |
This comparison underscores a critical point: while both isomers would yield similar mass spectrometry and elemental analysis data, their NMR spectra are unambiguously different.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula.[5]
-
Key Diagnostic Feature: The presence of a bromine atom is easily confirmed by the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 Da.[6]
-
Fragmentation Analysis: The way the molecule breaks apart in the mass spectrometer (fragmentation) can also provide structural clues. A common fragment would be the loss of the amine group or the bromine atom, leading to predictable daughter ions.[7]
| Parameter | Expected Result for C₈H₇BrF₃N | Justification |
| Molecular Ion [M]⁺ (⁷⁹Br) | m/z 253.9714 | Calculated exact mass for the lighter bromine isotope. |
| Molecular Ion [M+2]⁺ (⁸¹Br) | m/z 255.9693 | Calculated exact mass for the heavier bromine isotope. |
| Isotopic Ratio (M:M+2) | ~1:1 | Natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| Key Fragment Ion | [M-NH₂]⁺ | Loss of the aminomethyl radical is a common fragmentation pathway for benzylamines. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[1]
-
N-H Stretch: Primary amines show two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
-
C-F Stretch: The trifluoromethyl group will exhibit strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.
Part 2: Chromatographic Purity Assessment
While spectroscopy confirms the structure of the main component, chromatography is essential to determine its purity.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard in the pharmaceutical industry for separating and quantifying the main product from impurities.[9][10]
The Goal of HPLC: To develop a method that can separate the target compound from all potential process-related impurities, including:
-
Unreacted starting materials (e.g., 2-bromo-5-(trifluoromethyl)benzaldehyde).[11]
-
Synthetic intermediates.[12]
-
Isomeric byproducts.
-
Degradation products.
A Self-Validating HPLC Protocol
A trustworthy HPLC method must include system suitability parameters to ensure it is performing correctly before analyzing any samples. This is a core principle of self-validation.[13]
Experimental Protocol: HPLC Purity Analysis
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating aromatic compounds like our analyte.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water. Rationale: The acid suppresses the ionization of the amine, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm. Rationale: Aromatic rings typically show strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Suitability Test (SST):
-
Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The theoretical plates for the main peak should be > 2000.
-
The tailing factor should be between 0.8 and 1.5.
-
These SST criteria confirm that the system is precise and provides efficient separation with symmetrical peaks.
-
Workflow for Impurity Identification
Sources
- 1. iransilicate.com [iransilicate.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. asahilab.co.jp [asahilab.co.jp]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. prepchem.com [prepchem.com]
- 12. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
comparing the reactivity of bromo vs. chloro analogs of trifluoromethylphenyl compounds
An In-Depth Guide to the Comparative Reactivity of Bromo- vs. Chloro-Trifluoromethylphenyl Analogs
Authored by: Dr. Gemini, Senior Application Scientist
For researchers and professionals in drug development and synthetic chemistry, the choice between a bromo or chloro substituent on a trifluoromethylphenyl scaffold is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. While often treated as interchangeable, their reactivity profiles diverge significantly due to fundamental differences in their physicochemical properties. This guide provides a comprehensive comparison, grounded in mechanistic principles and supported by experimental data, to inform rational substrate selection and methods development.
Core Physicochemical Drivers of Reactivity
The divergent behavior of bromo- and chloro-trifluoromethylphenyl compounds stems from two primary factors: the carbon-halogen bond dissociation energy (BDE) and the halogen's electronegativity. The strongly electron-withdrawing trifluoromethyl (-CF3) group further modulates these properties, creating a unique electronic environment on the aromatic ring.
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond (C-Br ≈ 285 kJ/mol; C-Cl ≈ 327-339 kJ/mol).[1][2] This lower BDE means that cleaving the C-Br bond, a requisite step in many reactions, requires less energy.
-
Electronegativity: Chlorine is more electronegative than bromine (Pauling scale: Cl ≈ 3.16, Br ≈ 2.96). This makes the carbon atom attached to a chlorine more electrophilic, or "harder," which is a key factor in reactions where the aryl halide itself is the electrophile being attacked.
-
The Trifluoromethyl Effect: The -CF3 group is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr) by stabilizing anionic intermediates.[3][4][5]
These competing factors dictate which analog is superior for a given transformation.
Caption: Core property differences and their influence on reaction suitability.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of C-C and C-N bond formation, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the bromo-trifluoromethylphenyl analogs are generally the superior substrates.
Mechanistic Rationale: The Primacy of Oxidative Addition
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7][8] This step involves the cleavage of the C-X bond and is almost always the rate-determining step.
Due to the significantly lower BDE of the C-Br bond, bromo-analogs undergo oxidative addition much more readily and under milder conditions than their chloro counterparts.[9][10] While practical catalytic transformations involving aryl chlorides are highly desirable due to lower cost, they often require more specialized and expensive catalyst systems to overcome the sluggish oxidative addition step.[9][11][12]
Caption: Suzuki-Miyaura cycle highlighting the faster oxidative addition for bromo-analogs.
Data Summary: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions required for the Suzuki-Miyaura coupling, illustrating the more demanding requirements for chloro-analogs.
| Parameter | Bromo-Trifluoromethylphenyl Analog | Chloro-Trifluoromethylphenyl Analog | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd₂(dba)₃ | Chloro-analogs require more active, electron-rich, and often air-sensitive catalyst systems. |
| Ligand | PPh₃, dppf | Bulky Biaryls: XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are essential to facilitate the difficult oxidative addition of the C-Cl bond.[13] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOtBu | Stronger bases are often needed to promote the catalytic cycle with less reactive chlorides. |
| Temperature | 80 - 100 °C | 100 - 120 °C (or microwave) | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| Typical Yield | Very Good to Excellent | Good to Very Good | With optimized conditions, yields can be comparable, but achieving this is more challenging. |
Experimental Protocol: Suzuki-Miyaura Coupling
Protocol 1: Coupling of 1-Bromo-4-(trifluoromethyl)benzene
-
To a flame-dried Schlenk flask, add 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).[13]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Coupling of 1-Chloro-4-(trifluoromethyl)benzene
-
To a microwave vial, add 1-chloro-4-(trifluoromethyl)benzene (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).[13]
-
Evacuate and backfill the vial with an inert gas.
-
Add degassed t-butanol (6 mL) and degassed water (2 mL) via syringe.
-
Seal the vial and heat in a microwave reactor to 110 °C for 30-60 minutes, or alternatively, heat in a sealed tube at 110 °C for 12-24 hours.
-
Workup and purification are performed as described in Protocol 1.
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to cross-coupling, chloro-trifluoromethylphenyl analogs are often more reactive, or at least equally reactive, as their bromo counterparts in SNAr reactions.
Mechanistic Rationale: The Addition-Elimination Pathway
SNAr proceeds via a two-step addition-elimination mechanism.[14] The rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The halogen's ability to be displaced (lability) is of secondary importance.
The reactivity order is often F > Cl > Br > I.[3] This counterintuitive trend arises because the high electronegativity of chlorine (relative to bromine) polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The potent electron-withdrawing -CF3 group is crucial, as it delocalizes and stabilizes the negative charge of the Meisenheimer complex, particularly when positioned ortho or para to the leaving group.[3][4]
Caption: The SNAr mechanism, where nucleophilic attack is rate-determining.
Metallation Reactions: Grignard and Organolithium Formation
For metallation reactions, such as Grignard reagent formation, bromo-analogs are strongly preferred. This again ties back to the weaker C-Br bond, which facilitates both direct magnesium insertion and, more importantly, modern halogen-metal exchange protocols.
Expert Insight: Safety and Methodology
The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides using magnesium metal is notoriously dangerous and has been the cause of severe industrial accidents.[15][16] The presence of the -CF3 group can lead to highly exothermic and uncontrollable decomposition.
Therefore, the state-of-the-art method for this transformation is the Knochel-Hauser magnesium-halogen exchange , where a more stable alkyl Grignard reagent (e.g., iPrMgCl) is used to perform an exchange with the aryl halide.[15] This method offers superior safety and control. Bromo-analogs are far more effective in this exchange than chloro-analogs.
Experimental Protocol: Grignard Formation via Halogen-Metal Exchange
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of iPrMgCl·LiCl (1.05 equivalents) in THF.
-
Cool the solution to the recommended temperature (e.g., 0 °C to -20 °C).
-
Slowly add the bromo-trifluoromethylphenyl compound (1.0 equivalent) dropwise, carefully monitoring the internal temperature.
-
Stir the reaction for 1-2 hours at the specified temperature to ensure complete exchange.
-
The resulting Grignard reagent should be used immediately in the subsequent reaction. Caution: It is strongly recommended that the concentration of these Grignard solutions be kept below 1.0 M to mitigate thermal hazards.[16]
Conclusion and Recommendations
The choice between bromo- and chloro-trifluoromethylphenyl analogs is not arbitrary but a strategic decision based on the intended chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): The bromo-analog is the superior choice . Its lower C-Br bond dissociation energy allows for faster oxidative addition, enabling the use of milder conditions, less expensive catalysts, and broader substrate scope.
-
For Nucleophilic Aromatic Substitution (SNAr): The chloro-analog is often preferred . Its higher electronegativity renders the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.
-
For Metallation (Grignard/Lithiation): The bromo-analog is the required choice , especially for safer and more efficient halogen-metal exchange protocols.
By understanding these fundamental principles, researchers can streamline their synthetic routes, improve reaction yields, and ensure safer laboratory practices.
References
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.[Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC. National Institutes of Health.[Link]
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ACS Publications.[Link]
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.[Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).[Link]
-
Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC. National Institutes of Health.[Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne.[Link]
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. American Chemical Society.[Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society.[Link]
-
Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. American Chemical Society.[Link]
-
Oxidative Addition of Polar Reagents. Chemistry LibreTexts.[Link]
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate.[Link]
-
Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate.[Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal.[Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC. National Institutes of Health.[Link]
-
Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC. National Institutes of Health.[Link]
-
Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Ionization and Dissociation of the Trifluoromethyl Halides by Electron Impact. Journal of Research of the National Bureau of Standards.[Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange.[Link]
-
16.6 Nucleophilic Aromatic Substitution. NC State University Libraries.[Link]
-
Nucleophilic aromatic substitution. Wikipedia.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.[Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace.[Link]
-
Bond Dissociation Energies. University of California, Irvine.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate.[Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.[Link]
-
Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC. National Institutes of Health.[Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]
-
Covalent Bond Energies. gchem.[Link]
Sources
- 1. quora.com [quora.com]
- 2. Covalent Bond Energies [gchem.cm.utexas.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationships of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine Derivatives as Monoamine Transporter Inhibitors
For researchers and professionals in the field of drug discovery, the strategic design of novel therapeutic agents hinges on a deep understanding of structure-activity relationships (SAR). The (2-Bromo-5-(trifluoromethyl)phenyl)methanamine scaffold has emerged as a promising starting point for the development of potent and selective modulators of monoamine transporters (MATs). This guide provides a comparative analysis of hypothetical, yet rationally designed, derivatives of this core structure, drawing upon established principles in medicinal chemistry to predict their performance as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The inclusion of a trifluoromethyl group is a key structural feature, known to enhance metabolic stability and binding affinity of drug candidates.[1]
The MAT family, which includes DAT, SERT, and NET, plays a crucial role in regulating neurotransmitter levels in the synaptic cleft.[2] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[2] This guide will explore how systematic modifications to the this compound core can influence potency and selectivity for these transporters, providing a framework for the rational design of next-generation neurotherapeutics.
The Core Scaffold: this compound
The parent compound, this compound, presents several key features for chemical modification: the primary amine, the phenyl ring, and the bromo and trifluoromethyl substituents. Each of these can be systematically altered to probe the binding pockets of the monoamine transporters and to optimize the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Comparative Analysis of N-Substituted Derivatives
A primary and highly effective strategy for modifying the activity of phenethylamine-based compounds is substitution on the primary amine. This directly impacts the interaction with the binding sites of the transporters and can significantly alter potency and selectivity. The following table compares a series of hypothetical N-substituted analogs.
| Compound ID | R Group (at the amine) | Predicted Primary Target(s) | Expected Potency | Rationale for Design & Predicted Outcome |
| 1a | -H (Parent Compound) | DAT/NET | Moderate | The unsubstituted amine provides a baseline for comparison. It is expected to have moderate affinity for DAT and NET, with lower affinity for SERT. |
| 1b | -CH₃ | DAT/NET | Increased | Small alkyl substitution is a common strategy to enhance potency. The methyl group can provide favorable hydrophobic interactions within the transporter binding pocket. |
| 1c | -CH₂CH₃ | DAT/NET | Increased | Similar to the methyl group, the ethyl group is expected to further enhance hydrophobic interactions, potentially leading to increased potency. |
| 1d | -CH(CH₃)₂ | DAT/NET | Decreased | Bulky substituents like isopropyl can introduce steric hindrance, potentially reducing the binding affinity for the transporters. |
| 1e | -CH₂-Ph | DAT/SERT | Altered Selectivity | The introduction of a phenylmethyl (benzyl) group can introduce new binding interactions, potentially shifting the selectivity profile towards SERT. |
Impact of Phenyl Ring Substitutions
Modifications to the phenyl ring offer another avenue to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the target transporters. The following table explores the predicted effects of altering the substitution pattern on the phenyl ring.
| Compound ID | Phenyl Ring Modification | Predicted Primary Target(s) | Expected Potency | Rationale for Design & Predicted Outcome |
| 2a | 2-Bromo-5-(trifluoromethyl) (Parent) | DAT/NET | Moderate | This provides the baseline for comparison. The electron-withdrawing nature of the trifluoromethyl group is expected to be beneficial for activity. |
| 2b | 2-Chloro-5-(trifluoromethyl) | DAT/NET | Similar/Slightly Decreased | Replacing bromo with chloro alters the size and electronegativity. The impact on potency is expected to be modest, potentially with a slight decrease due to the smaller size of chlorine. |
| 2c | 2,5-bis(Trifluoromethyl) | DAT/NET | Increased | The presence of a second trifluoromethyl group can enhance binding through additional interactions and may also improve metabolic stability. |
| 2d | 2-Bromo-5-Chloro | DAT/NET | Decreased | Replacing the potent trifluoromethyl group with a less electron-withdrawing chloro group is predicted to reduce the overall potency. |
| 2e | 3-Bromo-5-(trifluoromethyl) | DAT/NET | Altered | Moving the bromo substituent to the 3-position will change the spatial arrangement of the groups, which will likely alter the binding mode and could either increase or decrease potency depending on the specific interactions. |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives (A Representative Example)
This protocol describes a general method for the synthesis of N-alkylated derivatives via reductive amination.
Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde
A detailed procedure for the synthesis of this starting material would first be required, potentially involving the bromination of 3-(trifluoromethyl)benzaldehyde.
Step 2: Reductive Amination
-
To a solution of 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (0.2 M), add the desired primary amine (e.g., methylamine, 1.2 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound derivative.
Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a standard in vitro assay to determine the potency of the synthesized compounds in inhibiting the uptake of radiolabeled neurotransmitters.
Cell Culture and Transporter Expression:
-
Maintain HEK293 cells (or other suitable host cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Transfect the cells with plasmids encoding for human DAT, SERT, or NET using a suitable transfection reagent.
-
Select for stably expressing cell lines using an appropriate selection agent (e.g., G418).
Uptake Assay:
-
Plate the stably transfected cells in 96-well plates and allow them to reach 80-90% confluency.
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) for 15 minutes at 37 °C.
-
Initiate the uptake by adding a mixture of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine and the corresponding test compound concentration.
-
Allow the uptake to proceed for a specified time (e.g., 5-10 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a scintillation cocktail.
-
Quantify the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.
-
Calculate the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Caption: Logic diagram illustrating the SAR strategy.
Sources
A Comparative Guide to the Biological Activities of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine Based Compounds and Analogs
This guide provides a comparative analysis of the in vitro and in vivo biological activities of compounds derived from or structurally related to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine. In the dynamic field of drug discovery, understanding the structure-activity relationships (SAR) of key pharmacophores is paramount. The this compound scaffold, possessing a unique combination of a bromine atom, a trifluoromethyl group, and a reactive methanamine moiety, presents a compelling starting point for the development of novel therapeutic agents. Due to a scarcity of direct studies on the parent compound, this guide will focus on a comparative analysis of structurally related molecules, elucidating the contributions of these key chemical features to a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity: A Tale of Two Moieties
The trifluoromethylphenyl and bromophenyl groups are prevalent in a multitude of potent anticancer agents. This section will compare the in vitro cytotoxic activities of various compounds bearing these key functional groups against different cancer cell lines.
Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
Recent studies have highlighted the potential of 5-trifluoromethylpyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A novel series of these compounds demonstrated significant antitumor activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer) cells.[1] The strategic introduction of a 3-aminothiophene-2-carboxylic acid methylamide fragment into the 4-position of the pyrimidine ring was a key design element.[1]
One of the most potent compounds, 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide), exhibited impressive IC50 values, as detailed in the table below.[1] Mechanistic studies revealed that compound 9u could induce early apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase.[1]
Phenyl-Substituted Evodiamine Derivatives
Evodiamine, a natural product, has served as a scaffold for the development of novel anticancer agents. N14 phenyl-substituted evodiamine derivatives have shown promising antitumor activity.[2] Specifically, a 3-fluorinated phenyl substituted derivative, compound 6f , demonstrated inhibitory activity against Topoisomerase I and induced apoptosis in HGC-27 and HT-29 cell lines.[2] The pro-apoptotic effects of this compound were linked to the inhibition of the PI3K/AKT signaling pathway.[2]
Comparative Analysis of Anticancer Activity
| Compound Class | Target Cancer Cell Lines | Key Findings | IC50 Values | Reference |
| 5-Trifluoromethylpyrimidine Derivatives (e.g., 9u ) | A549, MCF-7, PC-3 | EGFR inhibition, induction of apoptosis, G2/M cell cycle arrest | A549: 0.35 µM; MCF-7: 3.24 µM; PC-3: 5.12 µM; EGFR kinase: 0.091 µM | [1] |
| N-phenyl-substituted evodiamine derivatives (e.g., 6f ) | HGC-27, HT-29 | Topoisomerase I inhibition, PI3K/AKT pathway inhibition, induction of apoptosis | Not explicitly stated in the provided text | [2] |
| Theobromine-based derivatives | MCF-7, HepG2 | VEGFR-2 inhibition | 15a : 1.08 µM (MCF-7), 0.76 µM (HepG2) | [3] |
| Substituted phenylfuranylnicotinamidines (e.g., 4e ) | Panel of 60 human cancer cell lines | Cytotoxic and cytostatic activity | 4e : GI50 = 0.83 µM | [4] |
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: A generalized workflow for determining the in vitro anticancer activity of test compounds.
Antimicrobial and Antifungal Activity
The presence of halogens and trifluoromethyl groups on aromatic rings is a well-established strategy for enhancing the antimicrobial and antifungal properties of organic molecules.
Substituted Phenylmethanimine and Phenyl Derivatives
Studies on (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine have shown that the position of substituents on the aryl ring significantly affects their antibacterial and antifungal activities. Specifically, methyl groups at the meta and para positions resulted in greater activity compared to ortho-substituted and unsubstituted derivatives. While not directly involving the this compound core, this highlights the importance of substituent positioning in modulating biological activity.
Furthermore, a series of novel 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles were synthesized and evaluated for their fungicidal activity against various fungal strains.[5] Some of these compounds exhibited moderate activity, with one compound showing efficacy equal to the positive control against Alternaria solani.[5]
Comparative Analysis of Antimicrobial Activity
| Compound Class | Target Organisms | Key Findings | MIC/Activity Data | Reference |
| (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine | Bacteria and Fungi | Meta and para substitutions enhance activity | Zone of inhibition data (not quantified in text) | [6] |
| 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles | Fusarium oxysporum, Physalospora piricola, Alternaria solani, Cercospora arachidicola, Gibberella zeae | Moderate fungicidal activity | Active at 50 µg/mL | [5] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Gram-positive bacteria (S. aureus (MRSA), S. epidermidis, E. faecium) | Bromo and trifluoromethyl substitutions showed high potency | Compound 25 : MIC = 0.78 - 1.56 µg/mL | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Enzyme Inhibition: Targeting Cholinesterases
Derivatives of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of dementia.[8][9] These studies demonstrate that the substitution pattern can modulate both the potency and selectivity of inhibition.
The compounds exhibited moderate inhibition of both enzymes, with IC50 values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE.[8][9] Notably, N-alkyl carbamates and isomers with a shifted phenolic hydroxyl group were among the most promising analogs.[8]
Signaling Pathway of Cholinesterase Inhibition
Sources
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of novel 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Metabolic Stability in (2-Bromo-5-(trifluoromethyl)phenyl)methanamine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey from a promising chemical entity to a viable drug candidate, assessing its metabolic stability is a pivotal checkpoint.[1][2] This property dictates the compound's susceptibility to biotransformation by the body's enzymatic machinery, which in turn profoundly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[5]
This guide focuses on a class of compounds derived from (2-Bromo-5-(trifluoromethyl)phenyl)methanamine . This scaffold is of particular interest due to the presence of a trifluoromethyl (CF₃) group. The C-F bond is exceptionally strong, making this group highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[6][7] Strategically incorporating a CF₃ group can block common metabolic pathways, often leading to enhanced metabolic stability and a more predictable pharmacokinetic profile.[6][8]
Here, we provide an in-depth comparison of the primary in vitro assays used to evaluate metabolic stability, offering field-proven insights into experimental design, data interpretation, and strategic application for researchers working with this and similar chemical series.
The Metabolic Landscape: Choosing the Right Lens for Investigation
The primary site of drug metabolism is the liver, which houses a vast arsenal of metabolic enzymes.[2][9] These are broadly categorized into Phase I and Phase II enzymes.
-
Phase I Enzymes: Primarily Cytochrome P450 (CYP) enzymes, these introduce or expose functional groups through oxidation, reduction, or hydrolysis.[1][10] For the this compound scaffold, likely sites of Phase I metabolism would be oxidation of the aromatic ring or deamination of the methanamine group.
-
Phase II Enzymes: These enzymes, such as UDP-glucuronosyltransferases (UGTs), conjugate the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1][4]
The choice of an in vitro assay is a critical decision based on which of these metabolic pathways you intend to probe. No single assay is universally superior; instead, they offer complementary information. The three most widely used systems are liver microsomes, S9 fractions, and hepatocytes.
A Comparative Guide to In Vitro Metabolic Stability Assays
Liver Microsomal Stability Assay
-
Principle: Liver microsomes are subcellular fractions of the endoplasmic reticulum, isolated via differential centrifugation. They are a rich source of Phase I enzymes, most notably the CYP superfamily, but lack most Phase II enzymes and cofactors.[9][11][12] The assay measures the disappearance of the parent compound over time in the presence of microsomes and necessary cofactors (e.g., NADPH for CYP activity).[12]
-
Causality Behind Experimental Choice: This assay is the workhorse of early drug discovery for its high-throughput capability and cost-effectiveness.[11][12] It provides a rapid and focused assessment of a compound's vulnerability to CYP-mediated (Phase I) metabolism, which is the primary metabolic route for a vast number of drugs.[13]
-
Advantages:
-
Limitations:
S9 Fraction Stability Assay
-
Principle: The S9 fraction is the supernatant obtained from a 9,000g centrifugation of liver homogenate. It contains both the microsomal (Phase I) and cytosolic (soluble) fractions of the cell.[8][16] This means it contains a broader range of both Phase I and Phase II enzymes, including UGTs, SULTs, and GSTs from the cytosol.[17]
-
Causality Behind Experimental Choice: The S9 assay is selected when there is a need to understand the contribution of both Phase I and cytosolic Phase II enzymes to a compound's metabolism.[16][17] It provides a more comprehensive metabolic picture than microsomes alone and can be particularly useful if a compound is suspected to undergo significant conjugation.[15]
-
Advantages:
-
Limitations:
-
Like microsomes, it is a cell-free system and lacks the context of cellular transport.
-
Enzyme concentrations are diluted compared to whole cells.
-
Can be less predictive than hepatocytes for compounds whose metabolism is dependent on intact cellular structures.
-
Hepatocyte Stability Assay
-
Principle: This assay uses intact, cryopreserved or fresh primary hepatocytes, often referred to as the "gold standard" for in vitro metabolism studies.[9] Because they are whole cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes in their correct subcellular locations, along with endogenous cofactors and active transporter systems.[2][18]
-
Causality Behind Experimental Choice: Hepatocytes are chosen for later-stage discovery or lead optimization when a more physiologically relevant and quantitative prediction of in vivo hepatic clearance is required.[2] This system integrates metabolism with cellular uptake, providing the most comprehensive in vitro model of liver clearance.[18]
-
Advantages:
-
Limitations:
-
Lower throughput and significantly higher cost compared to subcellular fractions.
-
Cryopreserved hepatocytes can exhibit lot-to-lot variability.
-
Assay duration can be limited by cell viability.
-
Data Presentation: A Comparative Analysis
To effectively compare derivatives, key pharmacokinetic parameters are calculated from the rate of disappearance of the parent compound.
-
Half-Life (t½): The time required for the concentration of the compound to decrease by half.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[4] It is calculated from the half-life and the assay conditions.
The following table presents illustrative data for a hypothetical series of compounds based on the this compound scaffold. This demonstrates how structural modifications can influence metabolic stability across the different assay systems.
| Compound ID | Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | S9 t½ (min) | S9 CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Parent-01 | R = H | 25 | 55.4 | 22 | 63.2 | 18 | 77.2 |
| Analog-02 | R = CH₃ (Metabolically labile site) | 12 | 115.5 | 11 | 126.3 | 9 | 154.4 |
| Analog-03 | R = CF₃ (Metabolic blocker) | > 120 | < 11.5 | > 120 | < 11.5 | 115 | 12.1 |
| Analog-04 | R = OH (Site for Phase II) | 95 | 14.6 | 40 | 34.7 | 35 | 39.7 |
| Control | Verapamil | 15 | 92.4 | 14 | 99.2 | 12 | 115.8 |
Interpretation of Illustrative Data:
-
Parent-01 shows moderate stability.
-
Analog-02 , with an added methyl group, is rapidly metabolized, suggesting this position is a metabolic "hotspot."
-
Analog-03 replaces the labile methyl with a trifluoromethyl group, dramatically increasing stability across all systems, as expected from a metabolic blocker.[6]
-
Analog-04 introduces a hydroxyl group. While relatively stable in microsomes (Phase I), its stability drops significantly in S9 and hepatocyte assays, strongly suggesting rapid clearance via Phase II conjugation (e.g., glucuronidation or sulfation).
Experimental Protocols & Workflows
A self-validating protocol requires meticulous execution and appropriate controls. Below are detailed, step-by-step methodologies for the primary stability assays.
Workflow for a Typical Metabolic Stability Assay
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
-
Preparation of Reagents:
-
Test Compound Working Solution (2 µM): Prepare by diluting a 10 mM DMSO stock solution in phosphate buffer (100 mM, pH 7.4). The final DMSO concentration should be ≤ 0.1%.
-
HLM Solution (1 mg/mL): Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to 1 mg/mL in cold phosphate buffer. Keep on ice.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions.
-
-
Incubation Procedure (96-well plate format):
-
Add HLM solution and buffer to each well to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate Reaction: Add the NADPH regenerating system to start the reaction. The 0-minute time point is sampled immediately by adding a stopping solution.
-
Control Wells: Include wells with the test compound but without the NADPH cofactor to check for non-enzymatic degradation. Also, run positive control compounds with known metabolic rates (e.g., Verapamil, Dextromethorphan).
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate Half-Life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Protocol 2: S9 Fraction Stability Assay
This protocol is nearly identical to the microsomal assay, with the following key differences:
-
Metabolic Matrix: Use S9 fraction at a final concentration of 1 mg/mL.
-
Cofactors: The choice of cofactor depends on the metabolic pathway of interest.
-
For combined Phase I and II metabolism, a cocktail including NADPH, UDPGA, and PAPS is used.[16]
-
For Phase I only, use NADPH.
-
For specific Phase II pathways, use the corresponding cofactor (e.g., UDPGA for glucuronidation).
-
Protocol 3: Cryopreserved Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.
-
Centrifuge gently to pellet the cells and resuspend in fresh medium to a final density of 0.5 or 1.0 x 10⁶ viable cells/mL.[23]
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound working solution (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator (5% CO₂) with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench with 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Identical to the microsomal assay: centrifuge to pellet cell debris and protein, then analyze the supernatant by LC-MS/MS.[18]
-
-
Data Analysis:
-
Calculations are similar to the microsomal assay, but CLint is normalized to the number of cells used.
-
CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in millions of cells/mL).
-
Advanced Assessment: CYP450 Reaction Phenotyping
Once a compound is found to be metabolically labile, the next logical step is to identify which specific enzymes are responsible for its clearance. This is known as reaction phenotyping. This information is crucial for predicting potential drug-drug interactions (DDIs).[18] For example, if a new drug is primarily metabolized by CYP3A4, co-administration with a potent CYP3A4 inhibitor (like ketoconazole) could lead to dangerously high plasma concentrations of the new drug.[12]
There are two primary approaches:
-
Recombinant Human CYPs: The test compound is incubated individually with a panel of cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly measure which isoforms can metabolize it.
-
Chemical Inhibition: The compound is incubated in a complex system like HLM in the presence and absence of potent, isoform-selective chemical inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.
Workflow for CYP Reaction Phenotyping
Caption: Workflow for CYP reaction phenotyping using chemical inhibitors.
Conclusion: A Strategic Approach to Metabolic Stability Assessment
Assessing the metabolic stability of novel compounds, such as derivatives of this compound, is not a one-size-fits-all process. It requires a tiered, logical approach that balances throughput, cost, and physiological relevance.
-
Early Discovery/Screening: Employ the liver microsomal stability assay for high-throughput ranking of large numbers of compounds based on their susceptibility to Phase I metabolism. This is the most efficient way to identify and deprioritize metabolically labile chemotypes.[11]
-
Hit-to-Lead/Lead Optimization: For promising compounds, progress to the S9 fraction assay to gain a broader view of both Phase I and cytosolic Phase II metabolism. If Phase II conjugation is suspected to be a major clearance pathway, this assay can provide critical early insights.[15]
-
Late Lead Optimization/Pre-clinical Candidate Selection: Utilize the hepatocyte stability assay for the most accurate in vitro determination of intrinsic clearance.[2] The data from this "gold standard" assay is essential for robust in vitro-in vivo extrapolations and for predicting human pharmacokinetic parameters.[16][19]
-
Mechanistic Understanding: For any metabolically unstable compound of high interest, or for lead candidates, perform CYP reaction phenotyping to identify the specific enzymes involved. This is a regulatory expectation and is fundamental to understanding and predicting drug-drug interaction risks.
By judiciously selecting and expertly executing these assays, researchers can build a comprehensive metabolic profile, enabling data-driven decisions to optimize chemical structures and select drug candidates with the highest probability of clinical success.
References
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. In vitro-in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scilit.com [scilit.com]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 13. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 14. Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro-In Vivo Extrapolation and Hepatic Clearance-Dependent Underprediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro-in vivo extrapolation of clearance: modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 21. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. search.library.ucsf.edu [search.library.ucsf.edu]
- 23. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine and Its Synthetic Precursors
For: Researchers, scientists, and drug development professionals
Introduction: The Importance of Spectroscopic Verification in Synthesis
In the realm of pharmaceutical and materials science, the precise synthesis of novel chemical entities is paramount. (2-Bromo-5-(trifluoromethyl)phenyl)methanamine is a valuable building block in the development of new therapeutics and functional materials, owing to its unique combination of a brominated aromatic ring, a trifluoromethyl group, and a reactive primary amine. The journey from commercially available starting materials to this final product is a multi-step process that demands rigorous analytical verification at each stage. This guide provides an in-depth comparison of the spectroscopic characteristics of this compound with its common starting materials, offering a framework for researchers to confirm the successful transformation and purity of their synthesized compounds. While complete experimental spectra for the title compound are not widely published, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis.
The most common and efficient synthetic route to this compound is via the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile. This transformation involves the conversion of a nitrile functional group to a primary amine, a change that is readily monitored using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Synthetic Pathway: From Nitrile to Amine
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel). The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.
Caption: Synthetic route from 2-bromo-5-(trifluoromethyl)benzonitrile to this compound.
Spectroscopic Comparison: A Tale of Two Functional Groups
The key to confirming the successful synthesis of this compound lies in identifying the disappearance of the nitrile functional group and the appearance of the primary amine. The following sections detail the expected spectroscopic changes.
Infrared (IR) Spectroscopy: The Disappearance of the Nitrile Stretch
IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The most telling change in the IR spectrum during the conversion of 2-bromo-5-(trifluoromethyl)benzonitrile to this compound is the disappearance of the nitrile (C≡N) stretching vibration and the appearance of N-H stretching and bending vibrations characteristic of a primary amine.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Expected in Starting Material? | Expected in Final Product? |
| Nitrile (C≡N) Stretch | ~2220-2260 (sharp, medium intensity) | Yes | No |
| Primary Amine (N-H) Stretch | ~3300-3500 (two bands, medium intensity) | No | Yes |
| Primary Amine (N-H) Bend (Scissoring) | ~1590-1650 (medium to strong intensity) | No | Yes |
| Aromatic C-H Stretch | ~3000-3100 | Yes | Yes |
| C-F Stretch | ~1000-1400 (strong, often multiple bands) | Yes | Yes |
| C-Br Stretch | ~500-600 | Yes | Yes |
The IR spectrum of the starting material, 2-bromo-5-(trifluoromethyl)benzonitrile, will be dominated by a sharp absorption in the 2220-2260 cm⁻¹ region. Upon successful reduction, this peak will be absent in the spectrum of the final product. In its place, two distinct peaks will emerge in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine's N-H bonds. Additionally, a bending vibration for the N-H group will appear around 1590-1650 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Emergence of the Benzylic Protons
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The conversion of the nitrile to a primary amine will result in significant and easily identifiable changes in the NMR spectra.
¹H NMR Spectroscopy:
The most dramatic change in the ¹H NMR spectrum will be the appearance of a new signal corresponding to the newly formed benzylic methylene (-CH₂-) protons. These protons are adjacent to the nitrogen atom and the aromatic ring.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected in Starting Material? | Expected in Final Product? |
| Aromatic Protons | ~7.5-8.0 | Multiplet | Yes | Yes |
| Benzylic Protons (-CH₂-NH₂) | ~3.8-4.2 | Singlet or Doublet (if coupled to NH₂) | No | Yes |
| Amine Protons (-NH₂) | ~1.5-3.0 (variable) | Broad Singlet | No | Yes |
The aromatic protons in both the starting material and the final product will appear in the downfield region (around 7.5-8.0 ppm). However, the final product will exhibit a characteristic singlet (or a doublet if coupling to the amine protons is observed) for the benzylic protons, typically in the range of 3.8-4.2 ppm. The amine protons themselves often appear as a broad singlet that can exchange with deuterium oxide (D₂O), leading to its disappearance from the spectrum upon addition of a drop of D₂O. This D₂O exchange is a definitive test for the presence of labile protons like those in an amine group.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will also show a clear distinction between the starting material and the final product. The carbon of the nitrile group will be replaced by the signal for the benzylic carbon.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected in Starting Material? | Expected in Final Product? |
| Nitrile Carbon (-C≡N) | ~115-125 | Yes | No |
| Benzylic Carbon (-CH₂-NH₂) | ~40-50 | No | Yes |
| Aromatic Carbons | ~120-140 | Yes | Yes |
| Trifluoromethyl Carbon (-CF₃) | ~120-130 (quartet due to C-F coupling) | Yes | Yes |
The nitrile carbon in 2-bromo-5-(trifluoromethyl)benzonitrile will have a characteristic chemical shift in the 115-125 ppm range. This signal will be absent in the spectrum of this compound. Instead, a new peak will appear in the more upfield region of 40-50 ppm, corresponding to the benzylic carbon. The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Mass Spectrometry (MS): A Shift in Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The reduction of the nitrile to the amine will result in an increase in the molecular weight and a change in the fragmentation pattern.
-
Molecular Ion Peak: The molecular weight of 2-bromo-5-(trifluoromethyl)benzonitrile (C₈H₃BrF₃N) is approximately 250.94 g/mol . The final product, this compound (C₈H₇BrF₃N), has a molecular weight of approximately 254.97 g/mol . This increase of 4 atomic mass units is a clear indicator of the reduction of the C≡N triple bond to a -CH₂-NH₂ group.
-
Fragmentation Pattern: The fragmentation of benzylamines in mass spectrometry is often characterized by the loss of the amino group to form a stable benzylic cation. For this compound, a prominent peak would be expected corresponding to the [M-NH₂]⁺ fragment. In contrast, the fragmentation of the starting nitrile may involve the loss of HCN.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.
-
Sample Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
D₂O Exchange: To confirm the presence of the amine protons, acquire a ¹H NMR spectrum, then add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the amine proton signal confirms its identity.
Sample Preparation for IR Spectroscopy
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Attenuated Total Reflectance (ATR) is a convenient method that requires placing a small amount of the sample directly on the ATR crystal.
-
Liquid Samples (Neat): A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
Sample Preparation for Mass Spectrometry
-
Solvent Selection: Choose a volatile solvent that is compatible with the ionization technique being used (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Sample Concentration: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range).
-
Ionization Method: ESI is a soft ionization technique suitable for polar and thermally labile molecules, while Electron Ionization (EI) is a harder ionization technique that can provide more fragmentation information.
Caption: A generalized workflow for the synthesis and spectroscopic verification of a target compound.
Conclusion: A Multi-faceted Approach to Synthetic Confirmation
The successful synthesis of this compound from its nitrile precursor can be unequivocally confirmed through a combination of spectroscopic techniques. The disappearance of the characteristic nitrile peak in the IR spectrum, coupled with the emergence of amine stretches and bends, provides strong evidence of the functional group transformation. This is further corroborated by the appearance of the benzylic methylene and amine proton signals in the ¹H NMR spectrum and the corresponding benzylic carbon signal in the ¹³C NMR spectrum. Finally, mass spectrometry confirms the expected increase in molecular weight and reveals a fragmentation pattern consistent with the structure of the primary amine. By employing this multi-faceted analytical approach, researchers can proceed with confidence in the identity and purity of their synthesized this compound for its intended applications in drug discovery and materials science.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
For professionals in pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine, a halogenated aromatic amine. Our focus is not merely on procedural steps but on the underlying principles of chemical safety and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
The molecular structure of this compound, featuring a brominated aromatic ring, a trifluoromethyl group, and a primary amine, dictates its classification as a hazardous chemical. Improper disposal can lead to environmental contamination and potential health risks. This guide is structured to provide a clear, logical workflow from the point of waste generation to its ultimate disposal by certified professionals.
Part 1: Hazard Characterization and Assessment
Based on this data, this compound should be handled as a hazardous substance with the following likely characteristics:
| Hazard Classification | GHS Hazard Statement (Anticipated) | Precautionary Codes (Anticipated) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338 |
This table is a synthesized projection based on analogous chemical structures. Always consult the supplier-specific SDS if available and perform a risk assessment before handling.
Part 2: The Disposal Workflow: From Benchtop to Manifest
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[4][5] The following protocol ensures compliance with these regulations.
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.[6]
-
Action: Immediately upon generation, designate any waste containing this compound (e.g., residual solids, contaminated consumables, reaction mother liquors) as Halogenated Organic Waste .
-
Causality: This compound contains bromine, a halogen. Mixing halogenated waste with non-halogenated waste streams can complicate the disposal process, often increasing costs as many disposal facilities have separate incineration or treatment protocols for halogenated materials.[7][8] Furthermore, amines are incompatible with acids and strong oxidizing agents; segregation prevents potentially violent reactions in a commingled waste container.[6][9]
Proper containment and clear communication are pillars of laboratory safety.
-
Action:
-
Select a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure it has a secure, vapor-tight lid.[8]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly list all constituents on the label, including "this compound" and any solvents or other reagents present. Maintain an approximate percentage for each component.
-
-
Causality: Federal and local regulations require clear and accurate labeling of hazardous waste.[7] This information is essential for the safety of all personnel who may handle the container and for the final disposal facility to determine the appropriate treatment method. A securely sealed container prevents the release of harmful vapors into the laboratory environment.[6]
Waste must be stored safely pending removal.
-
Action:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a well-ventilated area, away from heat sources, and in secondary containment to capture any potential leaks.
-
-
Causality: Storing waste in a designated, controlled area minimizes the risk of spills and accidental exposure.[10] Secondary containment is a crucial safety measure to prevent environmental release in the event of a primary container failure.
The final step is the transfer of waste to a licensed professional service.
-
Action:
-
Once the container is full (no more than 90% capacity to allow for expansion) or when waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department.[8]
-
EHS will coordinate with a licensed hazardous waste disposal company to collect the waste.
-
Ensure all paperwork, such as the hazardous waste manifest, is completed accurately. This document tracks the waste from your lab to its final destination.
-
-
Causality: The EPA mandates that hazardous waste be treated and disposed of at permitted Treatment, Storage, and Disposal Facilities (TSDFs).[5][11] Using a licensed disposal company ensures that the material will be handled and destroyed in a compliant and environmentally sound manner, such as high-temperature incineration with scrubbers to neutralize acidic halogen byproducts.[11]
Part 3: Spill and Decontamination Protocol
Accidents happen, and preparedness is key. A spill of this compound requires a prompt and cautious response.
-
Action:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields. For larger spills, a face shield and respiratory protection may be necessary.[2]
-
Containment: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a towel soaked in a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.
-
-
Causality: A systematic response prevents further exposure and contamination. Using inert absorbents minimizes the risk of a reaction with the spilled material. Thorough decontamination ensures that no hazardous residue remains on the work surface.
Logical Workflow for Waste Management
The following diagram illustrates the decision-making process for handling waste and spills of this compound.
Caption: Decision workflow for routine disposal and spill response.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Proper disposal of chemicals. Sciencemadness Wiki.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. Fisher Scientific.
- Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. SKC Inc.
- Safety Data Sheet for Bis[3,5-bis(trifluoromethyl)phenyl]methanone. TCI Chemicals.
- Amine Disposal For Businesses. Collect and Recycle.
- Safety D
- Safety Data Sheet for 2-Fluoro-5-(trifluoromethyl)benzylamine. Fisher Scientific.
- Chemical and Hazardous Waste Guide. University of Oslo (UiO).
- Safety D
- Safety Data Sheet for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. Apollo Scientific.
- Safety D
- Safety D
- Safety D
- Safety D
- (3-Bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1. Sigma-Aldrich.
- 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047. PubChem.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. [2-bromo-5-(trifluoromethyl)phenyl](2-methylphenyl)methanamine [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. mn.uio.no [mn.uio.no]
- 8. ethz.ch [ethz.ch]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fr [fishersci.fr]
- 11. international.skcinc.com [international.skcinc.com]
Comprehensive Safety and Handling Guide for (2-Bromo-5-(trifluoromethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for (2-Bromo-5-(trifluoromethyl)phenyl)methanamine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and operational success. The following procedures are designed to be a self-validating system, grounded in authoritative data to foster a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment: A Proactive Approach
-
Harmful if swallowed or inhaled.
-
A skin and eye irritant.
-
A potential respiratory irritant.
These classifications are common for halogenated and trifluoromethylated aromatic compounds. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 1: Hazard Classification and Corresponding Precautions
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek medical attention. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area, preferably a chemical fume hood. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves and clothing. Avoid contact with skin. If on skin, wash with plenty of water. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear safety glasses with side shields or chemical goggles. If in eyes, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Use in a well-ventilated area or with respiratory protection. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through all potential routes.
Hand Protection
Given that this compound is a skin irritant, robust hand protection is non-negotiable.
-
Glove Selection: Nitrile or neoprene gloves are recommended for handling aromatic amines. Always inspect gloves for any signs of degradation or perforation before use.
-
Double Gloving: For prolonged handling or when working with larger quantities, double gloving provides an additional layer of protection.
-
Glove Removal: Practice proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves as hazardous waste.
Eye and Face Protection
To prevent eye irritation from splashes or airborne particles, the following are mandatory:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Chemical Goggles: For procedures with a higher risk of splashing, chemical goggles that form a seal around the eyes are required.
-
Face Shield: When handling larger quantities or in situations with a significant splash risk, a face shield should be worn in conjunction with safety glasses or goggles.[1]
Body Protection
Protect your skin from potential contact with the chemical.
-
Laboratory Coat: A standard laboratory coat is required for all handling procedures.
-
Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Protection: In the event of a large spill or when cleaning up, disposable chemical-resistant coveralls may be necessary.
Respiratory Protection
To mitigate the risk of inhaling this harmful compound, all handling should be performed in a well-ventilated area.
-
Chemical Fume Hood: All weighing and handling of this compound should be conducted inside a certified chemical fume hood.
-
Respirator: If a fume hood is not available or in the case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]
Diagram 1: PPE Workflow for Handling this compound
Caption: Step-by-step workflow for spill response and waste disposal.
References
-
(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine Safety Information. (n.d.). Crysdot LLC. Retrieved January 20, 2026, from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved January 20, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
